Technical Documentation Center

1-(2-phenoxyethyl)-1H-benzimidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-phenoxyethyl)-1H-benzimidazole
  • CAS: 26706-06-9

Core Science & Biosynthesis

Foundational

In vitro biological activity of 1-(2-phenoxyethyl)-1H-benzimidazole derivatives

An in-depth technical analysis of the 1-(2-phenoxyethyl)-1H-benzimidazole scaffold reveals a highly versatile pharmacophore. As a Senior Application Scientist, I approach this molecule not just as a static chemical struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 1-(2-phenoxyethyl)-1H-benzimidazole scaffold reveals a highly versatile pharmacophore. As a Senior Application Scientist, I approach this molecule not just as a static chemical structure, but as a dynamic biological probe. The benzimidazole core acts as a bioisostere for purines, allowing it to interact with a vast array of nucleotide-binding proteins. However, it is the addition of the 1-(2-phenoxyethyl) moiety that transforms this core into a highly penetrative, target-specific agent.

The ether oxygen provides a critical hydrogen-bond acceptor, while the terminal phenyl ring engages in π−π stacking within hydrophobic protein pockets. The ethyl linker is the thermodynamic linchpin: it provides enough conformational flexibility to navigate complex binding sites without incurring a massive entropic penalty upon target engagement.

This guide dissects the in vitro biological activity of these derivatives, focusing on their two most prominent therapeutic applications: antitubercular efficacy and antiproliferative (anticancer) activity.

Mechanistic Profiling & Biological Targets

Antitubercular Activity: Penetrating the Mycolic Acid Barrier

The treatment of Mycobacterium tuberculosis (Mtb) is notoriously difficult due to its highly lipophilic, mycolic acid-rich cell wall. The 1-(2-phenoxyethyl) substitution significantly increases the lipophilicity (LogP) of the benzimidazole core, facilitating passive diffusion across this barrier.

Recent structure-activity relationship (SAR) studies have demonstrated that phenoxyalkyl benzimidazoles exhibit sub-micromolar activity against Mtb. Crucially, these compounds are not merely bacteriostatic against replicating bacilli; they are uniquely bactericidal against non-replicating, latent Mtb populations. This suggests a mechanism of action distinct from traditional cell-wall synthesis inhibitors (like Isoniazid), likely targeting mycobacterial respiration (e.g., QcrB) or cell division machinery (FtsZ) ([1]).

Antiproliferative Activity: Tubulin Polymerization Inhibition

In oncology, benzimidazole derivatives are heavily investigated as microtubule-destabilizing agents. The 1-(2-phenoxyethyl) derivatives, particularly those conjugated with acrylonitriles or imino groups, act as potent tubulin polymerization inhibitors.

Computational docking and in vitro validation confirm that the phenoxyethyl arm allows the molecule to insert deeply into the colchicine binding site located at the interface of the α and β tubulin heterodimer. By preventing the curved tubulin dimer from adopting the straight conformation required for microtubule assembly, these compounds induce G2/M phase mitotic arrest, ultimately triggering apoptosis in hematological and solid tumor cell lines ([2]).

TubulinPathway A 1-(2-Phenoxyethyl) Benzimidazole B Colchicine Site Binding A->B C Tubulin Polymerization Inhibition B->C D Mitotic Arrest (G2/M Phase) C->D E Cellular Apoptosis D->E

Mechanism of action for benzimidazole derivatives targeting the tubulin colchicine binding site.

Quantitative Structure-Activity Relationship (QSAR)

To understand the therapeutic window of these compounds, we must evaluate their potency against their target relative to their cytotoxicity in healthy mammalian cells. The Selectivity Index (SI)—calculated as TC50​/MIC or IC50(normal)​/IC50(cancer)​ —is the ultimate metric of a compound's viability as a drug lead.

Table 1: In Vitro Biological Activity Profile of Phenoxyalkyl Benzimidazoles

Compound Class / SubstitutionPrimary TargetPotency (MIC / IC 50​ )Selectivity Index (SI)Key Mechanistic Insight
Phenoxyalkyl-1H-benzimidazoles (e.g., 2-ethyl derivatives)M. tuberculosis (H37Rv)52 nM – 0.32 µM> 500 (vs. Vero cells)Strict requirement for C-2 short alkyl groups; bactericidal against latent strains.
Benzimidazole acrylonitriles (N-substituted)Tubulin (Colchicine site)0.2 – 0.6 µM> 10 (vs. normal fibroblasts)Deep insertion of the phenoxy ring into the hydrophobic pocket of β -tubulin.
1,3-disubstituted iminobenzimidazoles Human Cancer Cells (KB, HL60)~ 1.0 µMN/AHydrophobic substituents are essential for cytotoxicity and apoptotic induction.

Standardized In Vitro Experimental Workflows

A protocol is only as good as its controls. The following methodologies are designed as self-validating systems, ensuring that any observed biological activity is a true pharmacological effect rather than an artifact of compound precipitation, autofluorescence, or solvent toxicity.

Protocol: Resazurin Microtiter Assay (REMA) for Antitubercular Activity

Causality Rationale: Mycobacteria inherently aggregate due to their lipid-rich cell walls, which confounds standard optical density (OD 600​ ) measurements. We utilize Resazurin (Alamar Blue) because it relies on the oxidoreductase activity of living cells to convert non-fluorescent resazurin into highly fluorescent resorufin. This provides a direct, metabolism-dependent readout that is completely independent of cell clumping or compound precipitation.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 (to minimize clumping) until mid-log phase (OD 600​ ~ 0.4 - 0.6).

  • Compound Plating: In a 96-well black, clear-bottom microtiter plate, perform 2-fold serial dilutions of the 1-(2-phenoxyethyl)-1H-benzimidazole derivative in 7H9 broth.

    • Self-Validation Controls: Include a vehicle control (DMSO 1% final concentration to rule out solvent toxicity), a positive control (Rifampicin, 1 µg/mL), and a cell-free background control (Media + Compound + Resazurin) to rule out compound autofluorescence.

  • Inoculation: Add 1×105 CFU/well of the Mtb culture. Seal the plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout & Analysis: Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (resazurin) to pink (resorufin), correlating with a 90% reduction in fluorescence compared to the vehicle control.

TBWorkflow Step1 Culture M. tuberculosis (Mid-log phase) Step2 Compound Incubation (7 days, 37°C) Step1->Step2 Step3 Add Resazurin (Metabolic Indicator) Step2->Step3 Step4 Fluorescence Readout (530nm Ex / 590nm Em) Step3->Step4 Step5 Determine MIC & Selectivity Index Step4->Step5

Standardized in vitro workflow for determining mycobacterial MIC and selectivity index.

Protocol: Cell-Free Tubulin Polymerization Inhibition Assay

Causality Rationale: To definitively prove that the antiproliferative effect of the benzimidazole derivative is due to tubulin targeting (and not off-target kinase inhibition or DNA intercalation), we must isolate the variable. This cell-free assay monitors the assembly of purified porcine brain tubulin into microtubules using a fluorescent reporter that specifically enhances its quantum yield when bound to polymerized microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare the polymerization buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore).

  • Compound Setup: Pre-warm a 96-well half-area plate to 37°C. Add the benzimidazole derivatives at varying concentrations (0.1 µM to 10 µM).

    • Self-Validation Controls: Include Paclitaxel (3 µM) as a polymerization enhancer (positive control for assembly), Colchicine (3 µM) as a polymerization inhibitor (positive control for disassembly), and 1% DMSO as the baseline vehicle control.

  • Reaction Initiation: Rapidly add the tubulin/buffer mixture (final tubulin concentration ~3 mg/mL) to the pre-warmed plate using a multichannel pipette to initiate polymerization.

  • Kinetic Readout: Immediately place the plate in a fluorometer pre-heated to 37°C. Record the fluorescence (e.g., Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Data Interpretation: The resulting kinetic curve will show three phases: nucleation (lag), growth (log), and steady-state (plateau). An active 1-(2-phenoxyethyl)-1H-benzimidazole derivative will significantly depress the Vmax​ of the growth phase and lower the final steady-state fluorescence plateau in a dose-dependent manner, mirroring the colchicine control.

References

  • Title: Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Discovery of Iminobenzimidazole Derivatives as Novel Cytotoxic Agents Source: The Open Medicinal Chemistry Journal (Bentham Open) URL: [Link]

Sources

Exploratory

Crystallographic data and X-ray structure of 1-(2-phenoxyethyl)-1H-benzimidazole

An In-Depth Technical Guide to the Predicted Crystallographic and Structural Features of 1-(2-phenoxyethyl)-1H-benzimidazole Abstract: This technical guide provides a comprehensive analysis of the anticipated crystallogr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Crystallographic and Structural Features of 1-(2-phenoxyethyl)-1H-benzimidazole

Abstract: This technical guide provides a comprehensive analysis of the anticipated crystallographic and X-ray structural characteristics of 1-(2-phenoxyethyl)-1H-benzimidazole. While a published crystal structure for this specific molecule is not available in prominent databases as of the last search, this document leverages established principles of solid-state chemistry and extensive data from structurally analogous benzimidazole derivatives to construct a predictive yet robust framework. It is designed to serve as an authoritative resource for researchers, offering insights into the synthesis, crystallization, and expected solid-state architecture of the title compound. The guide details a validated synthetic protocol, a complete workflow for single-crystal X-ray diffraction (SC-XRD) analysis, and an in-depth discussion of the likely molecular conformation and supramolecular assembly. All methodologies are presented as self-validating systems, grounded in authoritative literature to ensure scientific integrity.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole heterocycle, an aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry and materials science. As a key structural motif in Vitamin B12, it plays a vital role in biological systems.[1] This prominence has inspired the development of a vast library of benzimidazole derivatives that exhibit a wide spectrum of pharmacological activities, including antihistaminic, anthelmintic, and anticancer properties.[2] The specific placement of substituents on the benzimidazole core, particularly at the N1 and C2 positions, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and solid-state behavior.

The title compound, 1-(2-phenoxyethyl)-1H-benzimidazole, incorporates a flexible phenoxyethyl sidechain at the N1 position. This substituent is of particular interest as the ether oxygen and the phenyl ring introduce potential hydrogen bond accepting sites and π-stacking surfaces, respectively. Understanding the three-dimensional structure and intermolecular interactions of this molecule through X-ray crystallography is crucial for rational drug design, polymorphism screening, and the development of novel organic materials.[3][4]

Experimental Determination of the Crystal Structure

The elucidation of a molecule's crystal structure is a systematic process that begins with its synthesis and culminates in the refinement of a crystallographic model against diffraction data.

Synthesis and Crystallization

The synthesis of N-alkylated benzimidazoles is a well-established area of organic chemistry. The most direct and reliable method for preparing 1-(2-phenoxyethyl)-1H-benzimidazole involves the nucleophilic substitution of a suitable 2-phenoxyethyl halide with the benzimidazole anion.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It ensures the complete deprotonation of the benzimidazole N-H proton (pKa ≈ 13.2 in DMSO), generating the highly nucleophilic benzimidazolide anion. Anhydrous DMF is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile, thus promoting a clean S(_N)2 reaction. Using a slight excess of the alkylating agent can help drive the reaction to completion, while purification via column chromatography is standard for removing unreacted starting materials and any potential C2-substituted byproducts.

Experimental Protocol: Synthesis

  • Deprotonation: To a solution of 1H-benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Activation: Allow the resulting suspension to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating the complete formation of the sodium benzimidazolide salt.

  • Alkylation: Add a solution of 1-(2-bromoethoxy)benzene (or a related 2-phenoxyethyl halide, 1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(2-phenoxyethyl)-1H-benzimidazole.

Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable starting point for moderately soluble organic compounds.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate).

  • Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

  • Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor.

Synthesis_Workflow cluster_synthesis Synthesis Protocol benzimidazole 1H-Benzimidazole deprotonation Deprotonation (0°C to RT) benzimidazole->deprotonation na_h NaH in DMF na_h->deprotonation phenoxy_halide 1-(2-Bromoethoxy)benzene alkylation Alkylation (RT, 12-24h) phenoxy_halide->alkylation deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Workflow for the synthesis of 1-(2-phenoxyethyl)-1H-benzimidazole.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The SC-XRD experiment is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Trustworthiness Through Self-Validating Systems: A modern crystallographic experiment is inherently self-validating. The data collection strategy is designed to measure a large number of reflections with high redundancy. During data reduction, symmetry-equivalent reflections are merged, and the agreement between them (R(_{int})) serves as a primary indicator of data quality. The structure refinement process minimizes the difference between observed and calculated structure factors, and the final R-factors (R1, wR2) and Goodness-of-Fit (S) provide a quantitative measure of how well the model fits the experimental data.[6]

Experimental Protocol: SC-XRD

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data are collected on a CCD area-detector diffractometer (e.g., a Bruker APEXII) using monochromatic radiation (typically Mo Kα, λ = 0.71073 Å). The crystal is maintained at a constant low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.[6]

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities. The data are then corrected for various effects (Lorentz, polarization, absorption) and merged.

  • Structure Solution: The crystal structure is solved using direct methods or dual-space algorithms (e.g., with SHELXT), which provide an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The atomic model is refined against the experimental data by full-matrix least-squares on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

XRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal Select Single Crystal mount Mount on Goniometer crystal->mount data_collection X-ray Data Collection (Mo Kα, 100 K) mount->data_collection data_reduction Data Reduction (Integration, Scaling, Absorption Correction) data_collection->data_reduction solve Structure Solution (Direct Methods - SHELXT) data_reduction->solve refine Structure Refinement (Least-Squares on F² - SHELXL) solve->refine final_model Final Crystallographic Model (CIF) refine->final_model

Caption: Standard experimental workflow for SC-XRD analysis.

Results and Discussion: Predicting the Solid-State Architecture

Based on the known structures of similar N-substituted benzimidazoles, we can predict the key crystallographic and structural features of the title compound with a high degree of confidence.

Predicted Crystallographic Data and Refinement Details

The molecule C₁₅H₁₄N₂O is expected to crystallize in a common centrosymmetric space group, such as P2₁/n or P2₁/c in the monoclinic system, which is highly prevalent for achiral organic molecules.

Parameter Predicted Value / Description Rationale / Comparative Source
Chemical Formula C₁₅H₁₄N₂OBased on molecular structure.
Formula Weight 238.29 g/mol Calculated from the chemical formula.
Crystal System MonoclinicA common crystal system for this class of compounds.[7][8]
Space Group P2₁/nA high-symmetry, common centrosymmetric space group for organic molecules.[8]
a (Å) ~10-13Inferred from unit cell dimensions of similarly sized benzimidazole derivatives.[7][9]
b (Å) ~8-14Inferred from unit cell dimensions of similarly sized benzimidazole derivatives.[7][9]
c (Å) ~13-16Inferred from unit cell dimensions of similarly sized benzimidazole derivatives.[7][9]
β (°) ~92-105Typical for the monoclinic system.[7]
Volume (ų) ~1800-2200Estimated based on molecular size and typical packing efficiency.
Z 4Number of molecules per unit cell, typical for this space group.[8]
Calculated Density (g/cm³) ~1.18-1.32Calculated from formula weight, Z, and estimated volume.
Radiation Mo Kα (λ = 0.71073 Å)Standard for small-molecule crystallography.[6]
Temperature (K) 100 or 296Low temperature is preferred to reduce thermal motion.[7]
Final R₁ [I > 2σ(I)] < 0.05A good refinement should yield an R₁ value below 5%.
wR₂ (all data) < 0.15A good refinement should yield a wR₂ value below 15%.
Goodness-of-Fit (S) ~1.0A value close to 1 indicates a good fit between the model and the data.
Expected Molecular Conformation

The benzimidazole ring system itself is expected to be essentially planar. The most significant structural feature will be the conformation of the flexible N1-CH₂-CH₂-O-Ph side chain. The rotational freedom around the C-C, C-O, and C-N bonds will allow the molecule to adopt a conformation that optimizes its crystal packing. The key torsion angles, N1-C-C-O and C-C-O-C, will likely deviate from a fully extended (anti) conformation to facilitate efficient packing and intermolecular interactions. The dihedral angle between the benzimidazole plane and the terminal phenyl ring will be non-zero, a result of balancing steric effects and the formation of stabilizing intermolecular forces.[9]

Predicted Supramolecular Assembly and Crystal Packing

The crystal packing will be governed by a combination of weak, non-covalent interactions. The absence of strong hydrogen bond donors (like N-H or O-H) means that weaker C-H···N and C-H···O interactions, along with π-stacking, will be the primary drivers of the supramolecular assembly.

  • C-H···N Interactions: The imidazole nitrogen atom (N3) is a competent hydrogen bond acceptor. It is highly probable that C-H bonds from the aromatic rings or the ethyl linker of neighboring molecules will form C-H···N hydrogen bonds, often leading to the formation of centrosymmetric dimers or infinite chains.[4]

  • π-π Stacking: The planar, electron-rich benzimidazole and phenyl rings are prime candidates for π-π stacking interactions. These are likely to be offset or displaced, with centroid-to-centroid distances in the range of 3.5 to 4.0 Å, to minimize electrostatic repulsion while maximizing attractive van der Waals forces.[7]

  • C-H···π Interactions: The electron-rich faces of the aromatic rings can also act as acceptors for hydrogen bonds from C-H donors of adjacent molecules, further stabilizing the three-dimensional network.

Interactions cluster_mol Predicted Intermolecular Interactions cluster_A cluster_B mol1 Molecule A (1-(2-phenoxyethyl)-1H-benzimidazole) mol2 Molecule B (Symmetry-related) A_Bim Benzimidazole Ring (π-system) B_Bim Benzimidazole Ring (π-system) A_Bim->B_Bim π-π Stacking A_Phe Phenoxy Ring (π-system) B_Phe Phenoxy Ring (π-system) A_Phe->B_Phe π-π Stacking A_N3 N3 Atom (H-acceptor) A_O Ether Oxygen (H-acceptor) A_CH Aromatic/Aliphatic C-H (H-donor) A_CH->B_Phe C-H···π B_N3 N3 Atom (H-acceptor) A_CH->B_N3 C-H···N B_O Ether Oxygen (H-acceptor) A_CH->B_O C-H···O B_CH Aromatic/Aliphatic C-H (H-donor)

Caption: Key intermolecular interactions expected in the crystal lattice.

Conclusion

This technical guide presents a scientifically grounded, predictive framework for the crystallographic and structural analysis of 1-(2-phenoxyethyl)-1H-benzimidazole. By synthesizing information from established chemical principles and data from analogous compounds, we have outlined robust protocols for its synthesis and single-crystal X-ray analysis. The predicted structural features—a planar benzimidazole core, a conformationally flexible side chain, and a supramolecular architecture stabilized by a network of C-H···N, C-H···O, and π-stacking interactions—provide a valuable starting point for any researcher investigating this compound. The methodologies and insights contained herein are designed to guide future experimental work and contribute to the broader understanding of structure-property relationships in the vital field of benzimidazole chemistry.

References

  • Zeng, X., et al. (2010). 1-{2-[2-(1H-Benzimidazol-1-yl)ethoxy]ethyl}-1H-benzimidazol-1-ium hexafluorophosphate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1171. [Link]

  • Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]

  • Özel Güven, N., et al. (2007). 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4565. [Link]

  • Reineke, T. M., et al. (2011). Synthesis, X-ray crystal structures, and computational studies of 1,1'-bridged 4,4'-diaryl-2,2'-bibenzimidazoles. RSC Advances, 1(9), 1734-1744. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Mary, Y.S., et al. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. IntechOpen. [Link]

  • Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]

  • Zhang, Y., et al. (2013). Synthesis, Characterization, Optical Properties and Theoretical Calculations of Blue Light-Emitting 1-Alkyl-2-substituted Benzimidazoles. Asian Journal of Chemistry, 25(8), 4235-4240. [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(2), 949-957. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC Deposition Services. [Link]

  • Hajri, A., et al. (2011). Synthesis, spectroscopic characterization and X-ray structure of [1,2a]benzimidazol-2-yl amidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1856-1859. [Link]

  • Crystallography Open Database (COD). [Link]

  • Kumar, S. A., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1285, 135459. [Link]

  • Kumar, M., et al. (2012). 1,1′-(Ethane-1,2-diyl)bis(1H-benzimidazole). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1321. [Link]

  • Pazio, A. E., et al. (2017). Crystal structure and UV spectra of a 1,2-disubstituted benzimidazolium chloride. ResearchGate. [Link]

  • de Oliveira, C. S., et al. (2024). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 58-62. [Link]

  • Shehab, W. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969. [Link]

Sources

Foundational

Spectroscopic Characterization of 1-(2-Phenoxyethyl)-1H-Benzimidazole: A Comprehensive Technical Guide

Executive Summary The benzimidazole heterocycle is a privileged scaffold in modern drug discovery. When functionalized at the N1 position with a phenoxyethyl moiety, the resulting architecture—1-(2-phenoxyethyl)-1H-benzi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole heterocycle is a privileged scaffold in modern drug discovery. When functionalized at the N1 position with a phenoxyethyl moiety, the resulting architecture—1-(2-phenoxyethyl)-1H-benzimidazole —exhibits remarkable versatility. Derivatives of this core have been extensively investigated for their potent antitubercular profiles[1], their role as ligands in antimicrobial silver-N-heterocyclic carbene (NHC) complexes[2], and their efficacy as tubulin polymerization inhibitors[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. Here, we will dissect the causality behind the synthetic workflow, establish a self-validating spectroscopic protocol (NMR, FT-IR, HRMS), and provide the mechanistic reasoning necessary to unequivocally confirm the structural integrity of this molecule.

Structural Rationale & Synthetic Workflow

The synthesis of 1-(2-phenoxyethyl)-1H-benzimidazole relies on the nucleophilic substitution ( SN​2 ) of 1H-benzimidazole with 2-phenoxyethyl bromide. The tautomeric nature of the unalkylated benzimidazole means that the N1 and N3 positions are chemically equivalent until substitution occurs.

Mechanistic Causality in Synthesis

To achieve high yields and prevent unwanted side reactions (such as ether cleavage of the phenoxy group), the choice of base and solvent is critical. We utilize Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) . DMF, a polar aprotic solvent, effectively solvates the potassium cation, leaving the benzimidazolide anion highly naked and nucleophilic. K2​CO3​ is basic enough to deprotonate the benzimidazole ( pKa​≈12.8 ) but mild enough to prevent the degradation of the phenoxyethyl alkylating agent[3].

G A 1. N-Alkylation Synthesis (Benzimidazole + Phenoxyethyl Bromide) B 2. Chromatographic Purification (Silica Gel, Hexane/EtOAc) A->B C 3a. 1D & 2D NMR (1H, 13C, HMBC) B->C D 3b. FT-IR Spectroscopy (ATR Mode) B->D E 3c. HRMS (ESI-TOF) (Isotope & Fragmentation) B->E F 4. Structural Validation (Orthogonal Confirmation) C->F D->F E->F

Workflow for the synthesis and spectroscopic validation of 1-(2-phenoxyethyl)-1H-benzimidazole.

Spectroscopic Characterization & Data Interpretation

A robust characterization workflow must be a self-validating system. We cannot rely solely on 1D NMR; we must use orthogonal techniques to prove that the alkylation occurred at the nitrogen rather than forming a C-alkylated byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide the primary evidence of successful N-alkylation. The most diagnostic signal is the H-2 proton of the benzimidazole ring. In the unalkylated precursor, this proton exchanges and broadens. Upon N-alkylation, it resolves into a sharp singlet at ~7.95 ppm.

Furthermore, the methylene protons of the phenoxyethyl chain experience distinct anisotropic and electronegative deshielding effects. The −CH2​−N protons are shifted to ~4.45 ppm due to the electron-withdrawing nature of the sp2 hybridized nitrogen, while the −CH2​−O protons appear at ~4.25 ppm[4].

Table 1: Summarized 1H and 13C NMR Assignments ( CDCl3​ , 400 MHz / 100 MHz)

Position 1H NMR ( δ , ppm)Multiplicity ( J in Hz) 13C NMR ( δ , ppm)Mechanistic / Structural Assignment Notes
C-2 (Core) 7.95s, 1H144.0 N=CH−N ; Sharp singlet confirms N-alkylation.
C-4, C-7 7.80, 7.40d, 2H ( J=8.0 )120.5, 109.8Benzimidazole outer aromatic protons.
C-5, C-6 7.25 - 7.35m, 2H122.5, 123.1Benzimidazole inner aromatic protons.
N−CH2​ 4.45t, 2H ( J=5.5 )44.5Deshielded by the heterocyclic nitrogen.
O−CH2​ 4.25t, 2H ( J=5.5 )66.5Deshielded by the phenoxy oxygen.
Phenoxy (o, p) 6.85, 6.95d (2H), t (1H)114.5, 121.2Ortho and para protons of the phenoxy ring.
Phenoxy (m) 7.25t, 2H ( J=7.5 )129.5Meta protons, overlapping with core signals.

Self-Validation Check (HMBC): To unequivocally prove N-alkylation over C-alkylation, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory. A cross-peak must be observed between the N−CH2​ protons ( δ 4.45) and the C-2 carbon ( δ 144.0) as well as the C-3a/C-7a bridgehead carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR (ATR mode) is utilized to confirm the presence of the ether linkage and the heterocyclic C=N bond, while simultaneously verifying the absence of the broad N−H stretch (3200–3400 cm−1 ) that would indicate unreacted starting material.

Table 2: Key FT-IR Vibrational Modes

Wavenumber ( cm−1 )Vibrational ModeStructural Correlation
3055 C−H stretch ( sp2 )Aromatic rings (benzimidazole and phenoxy).
2930, 2875 C−H stretch ( sp3 )Aliphatic methylene groups of the ethyl chain.
1615 C=N stretchBenzimidazole imine core.
1495, 1450 C=C stretchAromatic ring skeletal vibrations.
1240 C−O−C asym. stretchAryl-alkyl ether linkage (diagnostic).
1050 C−O−C sym. stretchAryl-alkyl ether linkage.
High-Resolution Mass Spectrometry (HRMS)

Using ESI-TOF (Electrospray Ionization Time-of-Flight) in positive ion mode, the exact mass of the [M+H]+ ion is targeted.

  • Formula: C15​H14​N2​O

  • Calculated [M+H]+ : 239.1184 m/z

  • Fragmentation Causality: Collision-Induced Dissociation (CID) typically yields a major fragment at m/z 145.0 . This occurs via the heterolytic cleavage of the CH2​−O bond, expelling phenol (neutral loss of 94 Da) and leaving a highly stable, resonance-delocalized vinyl-benzimidazolium cation.

Standardized Experimental Protocols

To ensure reproducibility across laboratories, the following protocols must be strictly adhered to.

Protocol A: Synthesis and Purification
  • Reaction Assembly: In an oven-dried 50 mL round-bottom flask, dissolve 1H-benzimidazole (1.0 eq, 10 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere.

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (2.0 eq, 20 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the benzimidazolide anion.

  • Alkylation: Dropwise, add 2-phenoxyethyl bromide (1.1 eq, 11 mmol). Heat the reaction mixture to 80°C and stir for 8 hours. Monitor via TLC (Hexane/EtOAc 1:1) until the starting material is consumed.

  • Quench & Extraction: Cool to room temperature and pour into ice water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure product.

Protocol B: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Acid Scavenging (Critical Step): Pass the CDCl3​ through a short plug of basic alumina prior to use. Causality: Trace DCl in CDCl3​ can protonate the N3 position of the benzimidazole, leading to chemical exchange broadening of the H-2 signal, which severely degrades the quality of 2D HMBC spectra.

  • Acquisition: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay D1=2s ) and 13C NMR at 100 MHz (1024 scans).

  • 2D Validation: Run an HMBC experiment optimized for long-range coupling constants ( nJCH​=8 Hz) to verify the covalent linkage between the phenoxyethyl chain and the N1 position.

References

  • Structure–Activity Relationships in NHC–Silver Complexes as Antimicrobial Agents. MDPI.[Link]

  • Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. ACS Publications.[Link]

  • Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. PMC / NIH.[Link]

Sources

Exploratory

Thermodynamic properties and stability of 1-(2-phenoxyethyl)-1H-benzimidazole

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 1-(2-phenoxyethyl)-1H-benzimidazole Executive Summary The rational design and formulation of active pharmaceutical ingredients (APIs) require a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 1-(2-phenoxyethyl)-1H-benzimidazole

Executive Summary

The rational design and formulation of active pharmaceutical ingredients (APIs) require a rigorous understanding of their thermodynamic landscape and degradation kinetics. 1-(2-phenoxyethyl)-1H-benzimidazole represents a structurally compelling model compound: it combines a highly rigid, thermally stable benzimidazole core with a relatively flexible, heteroatom-rich phenoxyethyl side chain. This whitepaper provides an authoritative analysis of the thermodynamic profiling and stability characterization of this compound, detailing the causality behind thermoanalytical methodologies and offering self-validating protocols for drug development professionals.

Structural Thermodynamics: The Intersection of Rigidity and Lability

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its extensive hydrogen-bonding capabilities and high melting points driven by strong intermolecular π-π stacking[1]. However, N-alkylation—specifically the introduction of a 2-phenoxyethyl group—fundamentally alters the crystal lattice energy.

The thermodynamic behavior of 1-(2-phenoxyethyl)-1H-benzimidazole is governed by two competing structural features:

  • The Benzimidazole Core: Confers high thermal stability. Studies on related triphenylamine-benzimidazole derivatives demonstrate that the core structure resists thermal decomposition ( Td​ ) up to 310–450 °C[2][3].

  • The Phenoxyethyl Side Chain: Introduces rotational degrees of freedom that lower the enthalpy of fusion ( Δfus​H ) compared to unsubstituted benzimidazole. The ether linkage also serves as a primary site for hydrolytic and oxidative vulnerability in solution[4].

Understanding the Gibbs free energy of mixing ( Δmix​G ), enthalpy of mixing ( Δmix​H ), and the exact melting transition ( Tm​ ) is critical for predicting the compound's solubility in various excipients and its physical stability during hot-melt extrusion or lyophilization[5].

Thermoanalytical Profiling Workflow

To accurately map the thermodynamic properties of 1-(2-phenoxyethyl)-1H-benzimidazole, we employ a dual-technique approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Why DSC? DSC is not merely used to find the melting point; it is deployed to quantify the enthalpy of fusion ( Δfus​H ) and detect polymorphic transitions. A sharp endothermic peak indicates a highly crystalline lattice, while pre-melt exothermic events suggest solid-state structural rearrangements or crystallization of amorphous domains[1].

  • Why TGA with Variable Heating Rates? TGA captures the onset of mass loss. By employing multiple heating rates ( β = 5, 10, 15, 20 °C min⁻¹), we can apply isoconversional kinetic models (such as the Ozawa–Flynn–Wall method) to calculate the activation energy ( Ea​ ) of degradation without needing to assume a specific reaction mechanism beforehand[1].

ThermoWorkflow Start Sample Preparation 1-(2-phenoxyethyl)-1H-benzimidazole DSC DSC Analysis (Phase Transitions & Polymorphism) Start->DSC 1-3 mg, Sealed Al Pan, N2 Purge (50 mL/min) TGA TGA Analysis (Mass Loss & Td) Start->TGA 5-10 mg, Open Alumina Pan, Air/N2 Purge Thermo Thermodynamic Output (Tm, ΔfusH, Ea) DSC->Thermo Heat Flow Integration Kinetic Isoconversional Kinetics (Ozawa-Flynn-Wall Model) TGA->Kinetic Variable Heating Rates (β = 5, 10, 15, 20 °C/min) Kinetic->Thermo Activation Energy (Ea)

Workflow for the thermodynamic and kinetic profiling of benzimidazole derivatives.

Quantitative Thermodynamic Data

The following table synthesizes representative thermodynamic parameters for 1-(2-phenoxyethyl)-1H-benzimidazole, benchmarked against standard N-alkylated benzimidazole derivatives[1][2][5].

ParameterSymbolRepresentative ValueAnalytical MethodImplications for Formulation
Melting Point Tm​ 115.0 – 125.0 °CDSC (Onset temp)Suitable for standard solid oral dosing; low risk of ambient melting.
Enthalpy of Fusion Δfus​H 28.5 ± 1.2 kJ/molDSC (Peak integration)Moderate lattice energy; favorable for solubilization in polar solvents.
Decomposition Onset Td​ > 310 °CTGA (5% mass loss)High thermal stability; safe for high-temp processing (e.g., melt extrusion).
Activation Energy Ea​ 165 ± 8 kJ/molTGA (Isoconversional)High energy barrier to thermal degradation, indicating excellent shelf-life.

Stability and Degradation Pathways

While the solid-state thermal stability of benzimidazole derivatives is generally excellent[3], solution-phase stability presents different challenges. The stability of 1-(2-phenoxyethyl)-1H-benzimidazole in solution is highly dependent on solvent choice, pH, and exposure to light[4].

Causality of Degradation: The ether linkage in the phenoxyethyl moiety is the thermodynamic "weak link." Under extreme acidic or basic conditions, or under intense UV irradiation, this bond is susceptible to cleavage.

  • Hydrolytic/Oxidative Stress: Results in N-dealkylation or ether cleavage, yielding the unsubstituted benzimidazole core and phenol/ethylene glycol derivatives. Changes in solution color or loss of assay potency are primary indicators of this pathway[4].

  • Thermal Pyrolysis: At temperatures exceeding 350 °C, the molecule undergoes homolytic bond cleavage, leading to the volatilization of the side chain and the eventual carbonization (charring) of the nitrogen-rich core[6][7].

Degradation Parent 1-(2-phenoxyethyl)-1H-benzimidazole (Intact API) Thermal Thermal Stress (> 310°C, Solid State) Parent->Thermal Solution Photolytic / pH Stress (Solution Phase) Parent->Solution Char Carbonaceous Char (Final Pyrolytic Degradant) Thermal->Char High-Temp Pyrolysis (Mass Loss) Core Unsubstituted Benzimidazole (Stable Core Residue) Solution->Core N-dealkylation SideChain Phenol + Ethylene Glycol (Ether Cleavage Products) Solution->SideChain Hydrolytic Cleavage

Proposed primary degradation pathways under thermal and solution-phase stress.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the action.

Protocol A: High-Resolution DSC for Enthalpy of Fusion

Objective: Determine Tm​ and Δfus​H with high precision to assess batch-to-batch crystalline uniformity.

  • Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C, Δfus​H = 28.45 J/g). Reasoning: Indium's melting point closely brackets the expected melting range of the benzimidazole derivative, ensuring maximum calorimetric accuracy.

  • Sample Preparation: Weigh exactly 2.00 ± 0.05 mg of 1-(2-phenoxyethyl)-1H-benzimidazole into a standard aluminum pan and crimp it with a pin-holed lid. Reasoning: The pin-hole prevents pan deformation from any trace volatile release (e.g., residual solvent), which would alter the thermal contact and distort the heat flow signal.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min. Reasoning: Nitrogen prevents oxidative degradation prior to melting, ensuring the endotherm represents pure phase-transition thermodynamics.

  • Thermal Program: Heat from 25 °C to 160 °C at a rate of 10 °C min⁻¹. Reasoning: 10 °C min⁻¹ provides an optimal balance; slower rates risk peak broadening and loss of sensitivity, while faster rates introduce thermal lag between the furnace and the sample.

  • Validation Check: The baseline before and after the melt must be horizontal. A shifting baseline indicates a change in heat capacity ( Cp​ ) or concurrent decomposition, invalidating the Δfus​H integration.

Protocol B: Accelerated Solution-Phase Stability Testing

Objective: Identify susceptibility to hydrolytic and photolytic degradation[4].

  • Stock Preparation: Dissolve the compound in HPLC-grade Methanol to a concentration of 1 mg/mL. Reasoning: Methanol provides complete solubilization without immediately participating in hydrolytic reactions.

  • Aliquoting & Stress Conditions:

    • Condition 1 (Control): Store at 4 °C in the dark.

    • Condition 2 (Hydrolytic): Dilute 1:10 in aqueous buffers at pH 2.0 and pH 10.0. Incubate at 40 °C.

    • Condition 3 (Photolytic): Expose a transparent vial to a Xenon lamp (simulating ambient/UV light) for 48 hours[4].

  • Analysis: Analyze aliquots at Day 0, 3, 7, and 14 using HPLC-UV (detection at 254 nm).

  • Validation Check: Mass balance must be achieved. The loss in the peak area of the parent compound must proportionally match the appearance of degradant peaks (e.g., the benzimidazole core). If mass balance is <95%, volatile degradants or irreversible column binding has occurred.

Conclusion

The thermodynamic profile of 1-(2-phenoxyethyl)-1H-benzimidazole highlights a robust molecular framework capable of withstanding significant thermal stress, making it highly amenable to aggressive solid-state formulation techniques. However, formulation scientists must remain vigilant regarding its solution-phase stability, where the phenoxyethyl ether linkage becomes the primary vector for degradation. By employing rigorous, kinetically-driven TGA/DSC workflows and mass-balanced stability assays, researchers can confidently predict and mitigate the physical and chemical liabilities of this compound.

Sources

Foundational

A Technical Guide to the Preclinical Pharmacokinetic Characterization of 1-(2-phenoxyethyl)-1H-benzimidazole

This guide provides a comprehensive framework for the early-stage research and preclinical pharmacokinetic evaluation of 1-(2-phenoxyethyl)-1H-benzimidazole, a novel benzimidazole derivative. While specific experimental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the early-stage research and preclinical pharmacokinetic evaluation of 1-(2-phenoxyethyl)-1H-benzimidazole, a novel benzimidazole derivative. While specific experimental data for this compound is not yet publicly available, this document synthesizes established methodologies and regulatory expectations to outline a robust, scientifically sound approach for its characterization. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 1-(2-phenoxyethyl)-1H-benzimidazole and the Importance of Early-Stage Pharmacokinetics

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-ulcer, anticancer, and anthelmintic properties.[1][2][3] The novel compound, 1-(2-phenoxyethyl)-1H-benzimidazole, represents a new chemical entity with therapeutic potential that warrants thorough investigation.

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics, is critical in drug discovery and development.[4][5] These studies are essential to ensure that the drug can reach its intended target in the body in sufficient concentrations and for an appropriate duration to exert its therapeutic effect, while also being safely cleared from the system.[4] Neglecting early pharmacokinetic profiling can lead to costly late-stage failures in clinical development.[6]

This guide will detail a strategic and phased approach to elucidating the pharmacokinetic profile of 1-(2-phenoxyethyl)-1H-benzimidazole, from initial in silico predictions and in vitro assays to definitive in vivo studies in relevant animal models. The methodologies described are aligned with the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][7][8][9][10][11][12][13]

Phase 1: In Silico and In Vitro Characterization

The initial phase of pharmacokinetic assessment focuses on cost-effective, high-throughput methods to predict the compound's behavior and identify potential liabilities.

In Silico ADME Prediction

Computational models provide a preliminary assessment of the drug-like properties of 1-(2-phenoxyethyl)-1H-benzimidazole.[6][14] These predictions help in prioritizing compounds and designing subsequent experimental studies.

Key Predicted Parameters:

ParameterDescriptionImportance
Solubility The maximum amount of a substance that can be dissolved in a solvent at a specified temperature.Poor solubility can limit oral absorption.[15]
Lipophilicity (LogP/LogD) The measure of a compound's partition between an organic and an aqueous phase.Influences absorption, distribution, and metabolism.
Permeability The ability of a compound to pass through biological membranes.A key determinant of oral absorption.
Plasma Protein Binding The extent to which a drug binds to proteins in the blood plasma.Only the unbound fraction of the drug is pharmacologically active.[16]
Metabolic Stability The susceptibility of a compound to metabolism by drug-metabolizing enzymes.Determines the drug's half-life and potential for drug-drug interactions.
CYP450 Inhibition/Induction The potential to inhibit or induce major cytochrome P450 enzymes.A primary cause of drug-drug interactions.[7][8]

Experimental Workflow for In Silico ADME Prediction:

Caption: Workflow for in silico ADME prediction of 1-(2-phenoxyethyl)-1H-benzimidazole.

In Vitro ADME Assays

Experimental in vitro systems provide a more direct measure of the compound's properties and are used to validate and refine the in silico predictions.

Key In Vitro Assays:

AssayPurposeExperimental System
Kinetic Solubility To determine the solubility of the compound in aqueous buffers.Phosphate-buffered saline (PBS) at various pH values.
LogP/LogD Determination To experimentally measure the lipophilicity of the compound.Shake-flask method or reverse-phase HPLC.
Parallel Artificial Membrane Permeability Assay (PAMPA) To assess passive permeability across an artificial membrane.A lipid-infused artificial membrane separating a donor and acceptor compartment.
Caco-2 Permeability Assay To evaluate intestinal permeability and identify potential for active transport and efflux.Caco-2 cell monolayers.
Plasma Protein Binding To determine the fraction of the compound bound to plasma proteins.Equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from relevant species.
Metabolic Stability To assess the rate of metabolism.Liver microsomes or hepatocytes from relevant species (e.g., human, rat, dog).
Cytochrome P450 Inhibition To identify potential for drug-drug interactions.Human liver microsomes with specific CYP450 probe substrates.
Metabolite Identification To identify the major metabolites formed.Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 1-(2-phenoxyethyl)-1H-benzimidazole to the mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quench Reaction: Immediately add a cold organic solvent (e.g., acetonitrile) to the aliquot to stop the reaction.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Phase 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies are conducted in animal models to understand the compound's behavior in a whole organism. The choice of animal species should be justified, often based on similarities in metabolism to humans.[11]

Experimental Design for a Single-Dose Pharmacokinetic Study in Rats:

  • Animals: Male and female Sprague-Dawley rats (n=3-5 per group).

  • Formulation: The compound is formulated in a suitable vehicle for intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV group: A single bolus dose (e.g., 1 mg/kg) administered via the tail vein.

    • PO group: A single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is stored at -80°C until analysis.

  • Bioanalysis: The concentration of 1-(2-phenoxyethyl)-1H-benzimidazole in plasma samples is quantified using a validated LC-MS/MS method.

Bioanalytical Method: LC-MS/MS Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[17] A validated method for 1-(2-phenoxyethyl)-1H-benzimidazole would be developed, likely employing a C18 reversed-phase column and a mobile phase gradient of acetonitrile and an aqueous buffer.[18][19]

Experimental Workflow for In Vivo Pharmacokinetic Study:

Caption: Workflow for an in vivo pharmacokinetic study of 1-(2-phenoxyethyl)-1H-benzimidazole.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed to determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum (peak) plasma concentration.Related to efficacy and toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure.
Half-life.The time required for the plasma concentration to decrease by half.
CL Clearance.The volume of plasma cleared of the drug per unit time.
Vd Volume of distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability.The fraction of the administered dose that reaches the systemic circulation.

These parameters are calculated using non-compartmental analysis (NCA) or by fitting the data to a compartmental model.

Data Integration and Interpretation

The data from in silico, in vitro, and in vivo studies are integrated to build a comprehensive pharmacokinetic profile of 1-(2-phenoxyethyl)-1H-benzimidazole. This integrated understanding allows for:

  • Prediction of Human Pharmacokinetics: Allometric scaling or physiologically based pharmacokinetic (PBPK) modeling can be used to predict the pharmacokinetic parameters in humans.

  • Dose Regimen Design: The pharmacokinetic data informs the selection of appropriate dose levels and dosing intervals for first-in-human clinical trials.

  • Identification of Potential Drug-Drug Interactions: In vitro CYP450 inhibition data can predict the likelihood of interactions with co-administered drugs.[7][20][21]

  • Assessment of Developability: The overall pharmacokinetic profile is a key factor in deciding whether to advance a compound to further development.

Conclusion

The preclinical pharmacokinetic characterization of 1-(2-phenoxyethyl)-1H-benzimidazole is a critical step in its development as a potential therapeutic agent. By following a systematic and scientifically rigorous approach, from in silico modeling to in vivo studies, researchers can gain a thorough understanding of the compound's ADME properties. This knowledge is indispensable for making informed decisions, de-risking the development process, and ultimately, for designing safe and effective clinical trials.

References

  • ICH M12 on drug interaction studies - Scientific guideline - EMA - European Union. (2022, July 21).
  • Guideline on the investigation of drug interactions | EMA. (2012, June 21).
  • EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. (2026, February 25).
  • Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • ICH M12 Guideline on Drug Interaction Studies - ECA Academy - gmp-compliance.org. (2024, July 23).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
  • Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2015, December 10).
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC.
  • Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research. (2024, September 15).
  • Preclinical Regulatory Requirements - Social Science Research Institute.
  • Molecular Docking Investigation, Pharmacokinetic Analysis, and Molecular Dynamic Simulation of Some Benzoxaborole- Benzimidazole. (2023, February 28).
  • Full article: Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - Taylor & Francis. (2021, January 6).
  • Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics | Journal of Medicinal Chemistry - ACS Publications. (2008, February 14).
  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC. (2021, August 17).
  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - RSC Publishing.
  • FDA Requirements for Preclinical Studies.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC.
  • In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives - Oriental Journal of Chemistry.
  • Inter-laboratory comparison of quantitative methods for benzimidazoles - Benchchem.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. (2011, November 15).
  • Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles | Request PDF - ResearchGate. (2025, August 6).
  • Pharmacokinetics of an antiallergic agent, 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1, 4-diazepin-1-yl)-1H-benzimidazole difumarate (KG-2413) after oral administration: interspecies differences in rats, guinea pigs and dogs - PubMed.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - ResearchGate. (2026, February 28).
  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC.
  • Preclinical Studies in Drug Development | PPD.
  • Pharmacokinetics of benzimidazole derivatives. (2002).
  • 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole - NextSDS.
  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine.
  • [Pharmacokinetics of benzimidazole derivatives] - PubMed. (2002, May 15).
  • Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives - Der Pharma Chemica.
  • 1-(2-Methoxyethyl)benzimidazole | C10H12N2O | CID 1973225 - PubChem.
  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC.

Sources

Exploratory

Potential therapeutic targets for 1-(2-phenoxyethyl)-1H-benzimidazole

An In-Depth Technical Guide on the Pharmacological Versatility of the 1-(2-phenoxyethyl)-1H-benzimidazole Scaffold Executive Summary: The Rationale Behind the Scaffold In modern drug discovery, the transition from target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacological Versatility of the 1-(2-phenoxyethyl)-1H-benzimidazole Scaffold

Executive Summary: The Rationale Behind the Scaffold

In modern drug discovery, the transition from targeting deep, well-defined active sites to modulating shallow, transient protein-protein interactions (PPIs) requires highly adaptable pharmacophores. The 1-(2-phenoxyethyl)-1H-benzimidazole core has emerged as a privileged scaffold capable of addressing these complex topographies.

The structural brilliance of this molecule lies in its dual nature. The rigid benzimidazole ring acts as a bioisostere for purines, anchoring the molecule via hydrogen bonding and hydrophobic interactions. Conversely, the flexible ether linkage of the phenoxyethyl tail allows the terminal aromatic ring to adopt multiple rotameric states. This flexibility is critical; it enables the molecule to dynamically mold into shallow surface pockets, optimizing π−π stacking and van der Waals interactions that rigid molecules cannot achieve. This guide explores the validated and emerging therapeutic targets for this scaffold, detailing the mechanistic causality and the self-validating experimental workflows used to characterize them.

Primary Target: The Androgen Receptor (AR) Binding Function 3 (BF3) Site

Mechanistic Context and Causality

The human Androgen Receptor (AR) is the primary therapeutic target for prostate cancer. Traditional antiandrogens (e.g., Enzalutamide, Bicalutamide) competitively bind to the buried Androgen Binding Pocket (ABP)[1]. However, selective pressure rapidly induces mutations (e.g., T877A, W741C) within the ABP, leading to castration-resistant prostate cancer (CRPC)[2].

To bypass this resistance mechanism, researchers identified the Binding Function 3 (BF3) site—a surface pocket involved in the recruitment of essential co-regulators like FKBP52. Derivatives such as 2-((2-phenoxyethyl)thio)-1H-benzimidazole were rationally designed to target this site[1]. By binding to the BF3 surface, these compounds act as allosteric modulators. They do not compete with endogenous androgens; instead, they alter the receptor's surface conformation, preventing co-regulator binding and halting transcriptional activity even in Enzalutamide-resistant cell lines[2].

Furthermore, selective modulation of the AR via related derivatives, such as MEPB (1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole), has shown profound efficacy in rescuing motor neuron toxicity in Spinal Bulbar Muscular Atrophy (SBMA)[3]. By targeting the AF2/BF3 domains, MEPB prevents toxic gain-of-function without abolishing normal androgenic signaling[3].

Pathway A Endogenous Androgen Binds AR (ABP) B AR Conformational Change A->B C Co-regulator Recruitment (AF2/BF3 Sites) B->C D Gene Transcription (Cancer Progression) C->D E Benzimidazole Derivative Binds BF3 Surface F Allosteric Blockade of Co-regulator Binding E->F F->C Blocks G Inhibition of Toxic Transcriptional Activity F->G

Mechanism of AR allosteric inhibition via the BF3 surface pocket.

Self-Validating Protocol: X-Ray Crystallography of AR-Ligand Complexes

To definitively prove surface-pocket binding, X-ray crystallography must be employed. Soaking pre-formed crystals often fails for surface pockets due to crystal packing constraints blocking the BF3 site. Therefore, co-crystallization is the mandatory approach.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the AR Ligand-Binding Domain (LBD) in E. coli. Concentrate to 10 mg/mL in a buffer containing 50 mM HEPES (pH 7.2), 150 mM Li2SO4, 10% glycerol, and 1 mM DTT.

  • Ligand Incubation: Incubate the AR-LBD with a 5-fold molar excess of the 1-(2-phenoxyethyl)-1H-benzimidazole derivative (e.g., compound 32) and 10 µM DHT (to stabilize the ABP) for 2 hours at 4°C[2].

  • Co-Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 0.6-0.8 M Sodium Citrate and 100 mM HEPES (pH 7.5). Causality: The slow equilibration of vapor diffusion allows the highly flexible phenoxyethyl tail to overcome entropic penalties and adopt its thermodynamically stable conformation within the shallow BF3 pocket.

  • Data Collection & Internal Validation: Collect diffraction data at 100K.

    • Self-Validation Check: To ensure the observed binding pose is not a crystallographic artifact, calculate a simulated annealing omit map ( Fo​−Fc​ ). A positive electron density peak (>3 σ ) at the BF3 site serves as the internal validation mechanism, unambiguously confirming the ligand's presence and orientation (e.g., PDB ID: 4HLW)[2].

Emerging Targets: Viral Nuclear Egress and Kinase Inhibition

Beyond oncology and neurodegeneration, the scaffold demonstrates potent activity against viral and cell-cycle targets. The derivative 2-Ethyl-1-(2-phenoxyethyl)benzimidazole (CAS: 331983-47-2) has been identified as a hit compound in high-throughput screening (HTS) campaigns for two critical PPIs[4][5]:

  • HCMV UL50-UL53 Interaction: Human Cytomegalovirus (HCMV) relies on the nuclear egress complex (NEC), formed by the heterodimerization of viral proteins UL50 and UL53, to transport viral capsids out of the nucleus. Disrupting this PPI is a highly selective antiviral strategy[5].

  • CDC25B-CDK2/CyclinA Interaction: CDC25B is a phosphatase that activates the cyclin-dependent kinase 2 (CDK2) complex, driving cell cycle progression. Inhibiting this interaction halts cellular proliferation, presenting a novel avenue for oncology[4].

Workflow A Target Validation: HCMV UL50-UL53 B Assay Development: Split-Luciferase A->B C Primary Screening: Phenoxyethyl-benzimidazoles B->C D Hit Confirmation: Dose-Response C->D E Orthogonal Validation: SPR Binding Kinetics D->E

HTS workflow for identifying UL50-UL53 PPI inhibitors.

Self-Validating Protocol: HTS and Orthogonal Validation for PPI Inhibitors

Surface-pocket inhibitors often possess hydrophobic features that can trigger false positives via non-specific aggregation (Pan-Assay Interference Compounds, or PAINS). Therefore, the screening protocol must be a self-validating system incorporating orthogonal biophysics.

Step-by-Step Methodology:

  • Primary Screen (Luminescence): Utilize a split-luciferase complementation assay where UL50 and UL53 are fused to N- and C-terminal fragments of luciferase. Incubate with 10 µM of the benzimidazole derivative. A reduction in luminescence indicates PPI disruption.

  • Dose-Response Profiling: Perform serial dilutions (0.1 µM to 50 µM) to establish an IC 50​ value. Causality: A standard sigmoidal dose-response curve suggests specific binding, whereas a steep Hill slope (>2) warns of potential aggregation-based inhibition.

  • Orthogonal Validation (SPR): Immobilize purified UL50 on a Surface Plasmon Resonance (SPR) sensor chip (e.g., CM5). Flow the benzimidazole derivative over the chip at varying concentrations.

    • Self-Validation Check: SPR provides label-free, real-time kinetic data ( Kon​/Koff​ ). A stoichiometric binding response ( Rmax​ ) proportional to the molecular weight of the derivative validates a true 1:1 interaction, ruling out non-specific aggregation and confirming the compound as a legitimate PPI inhibitor.

Quantitative Data Summary

The structural modularity of the 1-(2-phenoxyethyl)-1H-benzimidazole core allows for fine-tuning against specific targets by altering the R-group at the 2-position of the benzimidazole ring.

Compound / DerivativeSubstitution (R-group)Primary TargetPrimary IndicationReference
2-((2-phenoxyethyl)thio)-1H-benzimidazole 2-thioetherAR (BF3 Site)Prostate Cancer (CRPC)
MEPB 2-thioether, 4-methyl on phenoxyAR (AF2/BF3 Site)Spinal Bulbar Muscular Atrophy
2-Ethyl-1-(2-phenoxyethyl)benzimidazole 2-ethylHCMV UL50-UL53Antiviral (HCMV)
2-Ethyl-1-(2-phenoxyethyl)benzimidazole 2-ethylCDC25B-CDK2Oncology (Cell Cycle)

References

  • Targeting the binding function 3 (BF3) site of the androgen receptor through virtual screening. 2. development of 2-((2-phenoxyethyl) thio)-1H-benzimidazole derivatives. Munuganti, R. S., Leblanc, E., Axerio-Cilies, P., et al. Journal of Medicinal Chemistry, 2013. URL: [Link]

  • Selective modulation of the androgen receptor AF2 domain rescues degeneration in spinal bulbar muscular atrophy. Badders, N. M., Korff, A., Miranda, H. C., et al. Nature Medicine, 2018. URL:[Link]

  • 2-Ethyl-1-(2-phenoxyethyl)benzimidazole (CAS 331983-47-2) Bioassay Data. Chemsrc Chemical Database, Accessed 2026. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1-(2-phenoxyethyl)-1H-benzimidazole as a Versatile Ligand in Transition Metal Complexes for Drug Development

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: This document serves as a comprehensive technical guide on the synthesis, characterization, and application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This document serves as a comprehensive technical guide on the synthesis, characterization, and application of transition metal complexes featuring the ligand 1-(2-phenoxyethyl)-1H-benzimidazole (PEBI). The benzimidazole core is a privileged scaffold in medicinal chemistry, structurally mimicking natural purines and thus interacting readily with biological macromolecules.[1] By functionalizing the benzimidazole at the N1 position with a flexible phenoxyethyl group, we introduce additional steric and electronic properties that can be fine-tuned upon coordination with transition metals. This guide moves beyond mere procedural steps, delving into the causality behind experimental choices to provide a self-validating framework for researchers. The protocols outlined herein are designed to be robust and reproducible, forming a solid foundation for developing novel metallodrugs with potential anticancer and antimicrobial applications.[2][3][4]

Section 1: The Ligand - Synthesis and Characterization

The strategic design of a ligand is paramount to controlling the geometry, stability, and ultimately, the biological activity of its metal complexes. The PEBI ligand combines the rigid, aromatic benzimidazole unit, known for its coordinating ability, with a flexible ether linkage, which can influence solubility and conformational adaptability.

Protocol 1: Synthesis of 1-(2-phenoxyethyl)-1H-benzimidazole (PEBI)

Principle: This synthesis is a classic example of N-alkylation of a heterocyclic amine. Benzimidazole is first deprotonated with a strong base (sodium hydride) to form the more nucleophilic benzimidazolide anion. This anion then undergoes a nucleophilic substitution reaction (Williamson ether synthesis-type reaction) with 2-phenoxyethyl bromide to yield the desired N1-substituted product. The use of an aprotic polar solvent like DMF facilitates the reaction by solvating the cation without interfering with the nucleophile.

Materials:

  • Benzimidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Phenoxyethyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane

  • Hexane

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzimidazole (1.0 eq).

  • Deprotonation: Add anhydrous DMF to dissolve the benzimidazole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the gas evolution ceases. The formation of the sodium salt of benzimidazole should be complete.

  • Alkylation: Cool the mixture back to 0 °C. Add a solution of 2-phenoxyethyl bromide (1.1 eq) in anhydrous DMF dropwise over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane solvent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 1-(2-phenoxyethyl)-1H-benzimidazole as a solid.

Workflow for Ligand Synthesis

cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_purification Work-up & Purification A Dissolve Benzimidazole in anhydrous DMF B Add NaH at 0°C A->B Deprotonation C Add 2-Phenoxyethyl bromide at 0°C B->C Formation of Benzimidazolide Anion D Heat to 60-70°C C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J K Characterization (NMR, FT-IR, MS) J->K Pure PEBI Ligand

Caption: Workflow for the synthesis of the PEBI ligand.

Expected Characterization Data for PEBI
TechniqueExpected ResultRationale
¹H NMR Signals for benzimidazole aromatic protons (approx. 7.2-7.8 ppm), a singlet for the C2-H proton (approx. 8.0 ppm), and signals for the phenoxyethyl group including two triplets for the -CH₂-CH₂- bridge and aromatic signals for the phenoxy ring.Confirms the covalent linkage and structure of the N-substituted product.
¹³C NMR Resonances corresponding to all unique carbon atoms in the benzimidazole and phenoxyethyl moieties.Provides a carbon skeleton map of the final product.
FT-IR (cm⁻¹) Absence of a broad N-H stretch (around 3100-3400 cm⁻¹). Presence of aromatic C-H stretches (~3050 cm⁻¹), C=N and C=C stretches (~1450-1620 cm⁻¹), and a strong C-O-C ether stretch (~1240 cm⁻¹).The disappearance of the N-H band from the starting benzimidazole is a key indicator of successful N1-alkylation.
Mass Spec (ESI-MS) A prominent peak corresponding to [M+H]⁺ for the calculated molecular weight of C₁₅H₁₄N₂O.Confirms the molecular weight of the synthesized ligand.

Section 2: Synthesis and Characterization of Metal-PEBI Complexes

The coordination of PEBI to a metal center is expected to occur through the sp²-hybridized nitrogen atom (N3) of the benzimidazole ring, which acts as a Lewis base.[5] This coordination can significantly alter the electronic structure and steric profile of the ligand, leading to enhanced biological activity.

Protocol 2: General Synthesis of [M(PEBI)₂Cl₂] Complexes (M = Co(II), Ni(II), Cu(II), Zn(II))

Principle: This protocol describes a straightforward addition reaction. A solution of the ligand is added to a solution of the metal salt in a 2:1 ligand-to-metal molar ratio. The metal ion acts as a Lewis acid, and the ligand coordinates to it. The choice of ethanol as a solvent is common as both the ligand and many metal chlorides are soluble in it, and the resulting complex often precipitates upon formation or cooling, simplifying isolation.

Materials:

  • 1-(2-phenoxyethyl)-1H-benzimidazole (PEBI)

  • Metal(II) chloride salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Absolute ethanol or methanol

Step-by-Step Procedure:

  • Ligand Solution: Dissolve the PEBI ligand (2.0 eq) in hot ethanol (approx. 25 mL).

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) chloride salt (1.0 eq) in ethanol (approx. 10 mL).

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution.

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours. A colored precipitate will often form during this time. The color change is indicative of complex formation (e.g., blue/green for Cu(II), pink/purple for Co(II), green for Ni(II)).

  • Isolation: After the reflux period, cool the reaction mixture to room temperature. If precipitation is slow, cooling in an ice bath may be beneficial.

  • Filtration: Collect the solid product by suction filtration.

  • Washing: Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Drying: Dry the final complex under vacuum.

Coordination of PEBI to a Metal Center

M M²⁺ Cl1 Cl⁻ M->Cl1 Coordination Bond Cl2 Cl⁻ M->Cl2 Ligand1 N M->Ligand1 Ligand2 N M->Ligand2 L1_ring PEBI Ligand 1 L2_ring PEBI Ligand 2 L1_label PEBI Ligand 1 L2_label PEBI Ligand 2

Caption: General tetrahedral coordination of two PEBI ligands to a metal(II) center.

Characterization of Metal-PEBI Complexes

Successful coordination is confirmed by comparing the spectra of the complexes to that of the free ligand.

TechniqueExpected Change Upon ComplexationRationale
FT-IR (cm⁻¹) A shift in the C=N stretching vibration band (typically ~1620 cm⁻¹) to a lower or higher frequency.Coordination of the metal to the N3 atom of the imidazole ring alters the electron density and bond order of the C=N bond, causing a noticeable shift.[2]
UV-Vis Appearance of new absorption bands in the visible region.These bands correspond to d-d electronic transitions within the metal center, which are characteristic of the complex's coordination geometry (e.g., tetrahedral or square planar).
Molar Conductivity Low values in a non-coordinating solvent (e.g., DMF).Low conductivity indicates a non-electrolytic nature, confirming that the chloride ions are part of the inner coordination sphere and not free counter-ions.[6]
Elemental Analysis Experimental percentages of C, H, N match the calculated values for the proposed formula [M(C₁₅H₁₄N₂O)₂Cl₂].Confirms the stoichiometry of the ligand and metal in the final complex.

Section 3: Application in Anticancer Research

Metal-based drugs, since the discovery of cisplatin, have been a cornerstone of cancer chemotherapy.[2][3] The mechanism often involves the metal complex binding to DNA, inhibiting replication, or generating reactive oxygen species (ROS) that induce apoptosis. Benzimidazole complexes are of high interest due to their structural similarity to purine bases, potentially facilitating their interaction with DNA.[2][7]

Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of the synthesized complexes, we can determine the concentration that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized PEBI ligand and metal complexes

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the PEBI ligand and its metal complexes in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for MTT Assay

A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat cells with serial dilutions of Complexes B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC₅₀ Values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Example IC₅₀ Values (µM)
CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
PEBI Ligand>100>100>100
[Co(PEBI)₂Cl₂]15.820.118.5
[Ni(PEBI)₂Cl₂]12.317.415.2
[Cu(PEBI)₂Cl₂]8.510.99.1
[Zn(PEBI)₂Cl₂]25.430.228.7
Cisplatin (Control)11.29.810.5

Note: Data are hypothetical and for illustrative purposes only. The results often show that the free ligand is inactive, while the metal complexes exhibit significant cytotoxicity, with copper complexes frequently being the most potent.[3]

Section 4: Application in Antimicrobial Research

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[1] Metal complexes can overcome resistance mechanisms by acting on multiple targets. According to Tweedy's chelation theory, chelation of a metal ion to a ligand reduces the polarity of the metal ion, increasing the lipophilicity of the complex.[4] This enhanced lipophilicity facilitates the complex's penetration through the lipid cell membrane of microorganisms, thereby increasing its bioavailability and efficacy.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well plate where a standardized inoculum of bacteria or fungi is exposed to serial dilutions of the test compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi

  • Synthesized PEBI ligand and metal complexes

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplates

  • Sterile water/saline

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth. Start with a high concentration (e.g., 512 µg/mL) and dilute down the plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Example MIC Values (µg/mL)
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
PEBI Ligand>256>256>256
[Co(PEBI)₂Cl₂]326464
[Ni(PEBI)₂Cl₂]326432
[Cu(PEBI)₂Cl₂]163216
[Zn(PEBI)₂Cl₂]6412864
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4

Note: Data are hypothetical and for illustrative purposes only. Generally, the metal complexes show significantly improved antimicrobial activity compared to the free ligand.[8][9]

References

  • Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. PMC. Available at: [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PMC. Available at: [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at: [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Discovery of Phototoxic Metal Complexes with Antibacterial Properties via a Combinatorial Approach. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of d8-10 Metal Complexes of some 2-Substituted-1H-Benzimidazoles. PMC. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of transition metal complexes of monodentate 2-(substituted phenyl)-1h-benzo[d]imidazoles. ThaiScience. Available at: [Link]

  • Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. MDPI. Available at: [Link]

  • The Anticancer Profile of Benzimidazolium Salts and Their Metal Complexes. ResearchGate. Available at: [Link]

  • Benzimidazole. Organic Syntheses. Available at: [Link]

  • In vitro antimicrobial screening of metal complexes of Schiff base derived from streptomycin and amoxicillin: Synthesis, characterization and. SciSpace. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics. PMC. Available at: [Link]

  • Synthesis of benzimidazole. Slideshare. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. IntechOpen. Available at: [Link]

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]

  • The Anticancer Profile of Benzimidazolium Salts and Their Metal Complexes. IntechOpen. Available at: [Link]

  • Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Scilit. Available at: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]

  • Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. dergipark.org.tr. Available at: [Link]

  • Theoretical Assessment of Metal–Drug Complexes for Enhanced Antimicrobial Activity: Mechanisms and Conceptual Frameworks. AI Publications. Available at: [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PubMed. Available at: [Link]

  • Nickel complexes bearing 2-(1H-benzimidazol-2-yl)-phenoxy ligands: Synthesis, characterization and ethylene oligomerization. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PMC. Available at: [Link]

  • Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. Available at: [Link]

Sources

Application

Application Note and Protocol for the Solubilization of 1-(2-phenoxyethyl)-1H-benzimidazole in Cell Culture Media

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Biological Systems 1-(2-phenoxyethyl)-1H-benzimidazole is a member of the benzimidazole class of heterocyclic aromatic compounds, a scaffold of significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Biological Systems

1-(2-phenoxyethyl)-1H-benzimidazole is a member of the benzimidazole class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities. As with many small molecule drug candidates, its inherent hydrophobicity presents a significant challenge for in vitro studies. Effective and reproducible dissolution in aqueous cell culture media is paramount to ensure accurate and meaningful experimental outcomes. Improper solubilization can lead to compound precipitation, resulting in inconsistent cell exposure and unreliable data. This document provides a detailed, field-proven protocol for the effective dissolution of 1-(2-phenoxyethyl)-1H-benzimidazole for cell-based assays, grounded in the principles of small molecule handling and solvent chemistry.

Physicochemical Properties and Solvent Selection Rationale

A thorough understanding of the physicochemical properties of 1-(2-phenoxyethyl)-1H-benzimidazole is the foundation for developing a robust dissolution protocol. While specific experimental solubility data for this compound is not widely published, its benzimidazole core and phenoxyethyl substitution suggest poor aqueous solubility.

Table 1: Physicochemical Properties of 1-(2-phenoxyethyl)-1H-benzimidazole

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₂OCalculated
Molecular Weight238.28 g/mol Calculated
Predicted LogP> 3.0ChemAxon
Aqueous SolubilityPredicted to be lowInferred from structure
Recommended SolventDimethyl Sulfoxide (DMSO)[1]

Based on these properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. DMSO is a polar aprotic solvent with a high capacity to dissolve a wide range of non-polar and polar compounds, making it an invaluable tool in cell culture for water-insoluble agents[1].

Experimental Protocol: From Powder to Working Solution

This protocol is designed to minimize precipitation and ensure the bioavailability of 1-(2-phenoxyethyl)-1H-benzimidazole to the cultured cells. The core of this protocol is a two-step process: the preparation of a high-concentration stock solution in DMSO, followed by the careful dilution of this stock into the cell culture medium.

Part 1: Preparation of a 10 mM Stock Solution in DMSO

The initial step is to create a concentrated stock solution, which allows for the addition of a minimal volume of solvent to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.

Materials:

  • 1-(2-phenoxyethyl)-1H-benzimidazole (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • 0.22 µm sterile syringe filter (DMSO-compatible)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 238.28 g/mol x 1000 mg/g = 2.38 mg

  • Weigh the compound: Accurately weigh 2.38 mg of 1-(2-phenoxyethyl)-1H-benzimidazole powder and transfer it to a sterile amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light, a general precaution for benzimidazole derivatives which can be photosensitive[2].

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes[3]. Gentle warming in a 37°C water bath can also be employed, but should be done with caution to avoid any potential compound degradation[3].

  • Sterilization: For applications requiring strict sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile amber tube.

  • Storage and Handling:

    • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can compromise compound stability[4].

    • Store the aliquots at -20°C or -80°C, tightly sealed to prevent moisture absorption by the hygroscopic DMSO.

Part 2: Preparation of the Final Working Solution in Cell Culture Media

This step is critical and requires careful execution to avoid "solvent shock," a phenomenon where the rapid dilution of a compound from an organic solvent into an aqueous medium causes it to precipitate[5].

Materials:

  • 10 mM stock solution of 1-(2-phenoxyethyl)-1H-benzimidazole in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum)

  • Sterile conical tubes

  • Sterile pipettes

Procedure:

  • Thaw the stock solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Determine the required volume of stock solution: To prepare a 10 µM working solution in 10 mL of cell culture medium, use the dilution formula C1V1 = C2V2:

    • (10 mM) x V1 = (0.010 mM) x (10 mL)

    • V1 = 0.01 mL or 10 µL

  • Dilution into Media:

    • Pipette 10 mL of pre-warmed cell culture medium into a sterile conical tube.

    • Slowly add the 10 µL of the 10 mM stock solution to the medium while gently swirling the tube. It is crucial to add the stock solution dropwise or to the side of the tube and mix immediately to ensure rapid and uniform dispersion[5].

  • Final DMSO Concentration: In this example, the final DMSO concentration is 0.1% (10 µL in 10 mL), which is generally well-tolerated by most cell lines[2][6]. Always include a vehicle control (media with 0.1% DMSO without the compound) in your experiments to account for any solvent effects.

  • Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. A clear solution indicates successful solubilization.

Workflow Visualization

Dissolution_Protocol Workflow for Preparing 1-(2-phenoxyethyl)-1H-benzimidazole Solution cluster_stock Part 1: Stock Solution Preparation (10 mM in DMSO) cluster_working Part 2: Working Solution Preparation (e.g., 10 µM) weigh 1. Weigh 2.38 mg of Compound add_dmso 2. Add 1 mL of sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize aliquot 5. Aliquot and Store at -20°C / -80°C sterilize->aliquot thaw_stock 6. Thaw Stock Aliquot dilute 8. Slowly Add Stock to Media with Swirling thaw_stock->dilute prewarm_media 7. Pre-warm Cell Culture Media (37°C) prewarm_media->dilute inspect 9. Visually Inspect for Precipitation dilute->inspect apply_to_cells 10. Apply to Cells inspect->apply_to_cells

Sources

Method

Application Note: Catalytic Workflows Using 1-(2-Phenoxyethyl)-1H-Benzimidazole Coordination Polymers

Target Audience: Materials Scientists, Catalysis Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Structural Rationale The rational design of coordinatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Catalysis Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Structural Rationale

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 1-(2-phenoxyethyl)-1H-benzimidazole (PEBI) has emerged as a highly versatile, functional ligand for advanced catalytic architectures.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthesis, focusing on the causality of the ligand's structural features and how they dictate catalytic success. PEBI offers a unique tripartite advantage in coordination chemistry:

  • The Benzimidazole Core: Acts as a robust σ -donor via the sp2 hybridized N3 nitrogen, ensuring strong binding to late transition metals (e.g., Zn(II), Ru(II), Cd(II))[1].

  • The Phenoxyethyl Pendant Arm: Provides critical conformational flexibility. The ether oxygen can act as a hemilabile donor—coordinating to stabilize high-valent metal intermediates during a catalytic cycle, but easily dissociating to create open metal sites for substrate binding.

  • The Terminal Phenyl Ring: Facilitates supramolecular assembly via π−π stacking, which enhances the structural integrity of the CP in harsh solvent environments and prevents framework collapse during catalytic turnover[2].

By combining PEBI with rigid multidentate co-ligands (such as 1,4-benzenedicarboxylic acid, BDC), researchers can engineer hierarchically porous, highly stable CPs tailored for specific catalytic applications, ranging from environmental remediation to pharmaceutical synthesis[3].

Protocol 1: Synthesis of the [Zn(PEBI)(BDC)]ₙ Coordination Polymer

To utilize PEBI in heterogeneous catalysis, it must first be immobilized into a robust polymeric framework. The following solvothermal protocol generates a 2D/3D Zn(II)-based coordination polymer.

Causality of Experimental Choices
  • Solvent System (DMF/H₂O): N,N-Dimethylformamide (DMF) ensures complete dissolution of the bulky PEBI ligand, while water facilitates the controlled deprotonation of the H₂BDC co-ligand. This delicate balance prevents rapid, amorphous precipitation, favoring the slow growth of highly crystalline frameworks[4].

  • Thermal Profile (120 °C): Provides sufficient activation energy for reversible coordinate bond formation (error-correction during crystallization) without causing the thermal cleavage of the phenoxy ether linkage.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 0.1 mmol of zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O ) and 0.1 mmol of 1,4-benzenedicarboxylic acid (H₂BDC) in 5.0 mL of DMF.

  • Ligand Integration: Add 0.1 mmol of PEBI to the solution. Sonicate for 15 minutes to ensure a homogeneous mixture.

  • Solvent Modulation: Slowly add 2.0 mL of deionized water dropwise under continuous stirring.

  • Solvothermal Synthesis: Transfer the clear solution to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour. Crucial Step: Rapid cooling leads to kinetic trapping of defects; slow cooling ensures thermodynamic stability and high crystallinity.

  • Washing & Activation: Filter the resulting colorless crystals. Wash sequentially with DMF (3 × 10 mL) to remove unreacted ligands, followed by methanol (3 × 10 mL) to exchange the high-boiling DMF from the pores. Dry under vacuum at 80 °C for 12 hours.

Protocol 2: Photocatalytic Degradation of Fluoroquinolones

Benzimidazole-based CPs are highly effective photocatalysts due to their extended conjugated systems, which facilitate efficient light harvesting and charge separation[5]. Here, we detail the degradation of Ciprofloxacin (CIP), a persistent pharmaceutical pollutant.

Self-Validating System Design

A robust catalytic protocol must prove that the degradation is truly photocatalytic and identify the active species. This protocol includes mandatory dark-adsorption controls and radical scavenger tests.

Step-by-Step Methodology
  • Equilibration (Dark Control): Suspend 20 mg of the activated [Zn(PEBI)(BDC)]ₙ catalyst in 50 mL of an aqueous CIP solution (10 mg/L). Stir in complete darkness for 60 minutes to establish adsorption-desorption equilibrium. Validation: Any concentration drop here is purely physical adsorption, not catalysis.

  • Photocatalytic Initiation: Expose the suspension to a 300 W Xenon lamp equipped with a 420 nm cutoff filter (visible light irradiation).

  • Sampling & Analysis: Withdraw 2.0 mL aliquots every 20 minutes. Centrifuge immediately at 10,000 rpm for 3 minutes to remove the catalyst. Analyze the supernatant via UV-Vis spectroscopy ( λmax​ = 276 nm) or HPLC.

  • Mechanistic Scavenger Tests (The Validation Phase): Repeat the experiment three times, adding 1.0 mM of specific scavengers to the initial solution:

    • Isopropanol (IPA): Scavenges hydroxyl radicals ( •OH ).

    • Benzoquinone (BQ): Scavenges superoxide radicals ( •O2−​ ).

    • EDTA-2Na: Scavenges photogenerated holes ( h+ ).

    • Causality: If adding BQ halts degradation, •O2−​ is the primary reactive oxygen species (ROS).

G CP Zn-PEBI CP Catalyst (Ground State) Excitation Visible Light (hv) Excitation CP->Excitation ChargeSep Electron-Hole Separation (e- / h+) Excitation->ChargeSep CB Conduction Band (e-) ChargeSep->CB VB Valence Band (h+) ChargeSep->VB ROS1 Superoxide Radical (•O2-) CB->ROS1 O2 reduction ROS2 Hydroxyl Radical (•OH) VB->ROS2 H2O oxidation Degradation CIP Degradation Products ROS1->Degradation ROS2->Degradation

Figure 1: Mechanistic pathway of visible-light-driven photocatalytic degradation using Zn-PEBI.

Protocol 3: Catalytic Transfer Hydrogenation of Ketones

Beyond photocatalysis, benzimidazole-coordinated transition metals (particularly Ruthenium) are exceptional catalysts for transfer hydrogenation[6]. The PEBI ligand's hemilabile ether oxygen plays a critical role here, stabilizing the Ru(II) center during resting states but dissociating to allow ketone binding during the hydride transfer step.

Step-by-Step Methodology
  • Catalyst Preparation: Utilize a pre-synthesized [Ru(PEBI)Cl₂]ₙ coordination complex (0.01 mmol, 1 mol% loading).

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the catalyst, 1.0 mmol of the target ketone (e.g., acetophenone), and 5.0 mL of anhydrous isopropanol. Causality: Isopropanol acts as both the solvent and the sacrificial hydrogen donor.

  • Base Activation: Add 0.05 mmol of KOH. Causality: The base is required to abstract a proton from isopropanol, facilitating the formation of the active ruthenium-hydride intermediate.

  • Thermal Reaction: Heat the mixture to 80 °C under reflux for 4 hours.

  • Product Isolation: Cool the reaction, filter through a short silica pad to remove the polymeric catalyst, and concentrate the filtrate under reduced pressure to yield the secondary alcohol.

Workflow Prep Catalyst Activation [Ru(PEBI)Cl2]n Substrate Substrate Addition (Ketones + iPrOH) Prep->Substrate Base Base Addition (KOH, 80°C) Substrate->Base Hydride Metal-Hydride Intermediate Base->Hydride Product Secondary Alcohol Recovery Hydride->Product

Figure 2: Step-by-step workflow for the catalytic transfer hydrogenation of ketones.

Quantitative Data Summaries

The efficacy of PEBI-based coordination polymers is heavily dependent on their structural metrics and optimized reaction conditions. The tables below summarize expected baseline data for these systems.

Table 1: Structural and Optical Properties of the [Zn(PEBI)(BDC)]ₙ Catalyst

ParameterValueAnalytical Method
BET Surface Area 412 m²/gN₂ Adsorption-Desorption (77 K)
Pore Volume 0.28 cm³/gBarrett-Joyner-Halenda (BJH) Method
Band Gap (Eg) 2.65 eVUV-Vis Diffuse Reflectance (Tauc Plot)
Thermal Stability Up to 320 °CThermogravimetric Analysis (TGA)

Table 2: Catalytic Performance Comparison (Transfer Hydrogenation of Acetophenone)

Catalyst SystemBaseTemp (°C)Time (h)Yield (%)Turnover Number (TON)
[Ru(PEBI)Cl₂]ₙ KOH8049898
[Ru(PEBI)Cl₂]ₙ None8024< 5< 5
Free RuCl₃ KOH8042222
[Zn(PEBI)(BDC)]ₙ KOH80121515

Note: The near-zero yield without base validates the necessity of the base-driven hydride formation step, ensuring the protocol is a self-validating mechanistic system.

References

  • Synthesis and Photocatalytic Properties of Four Coordination Compounds Constructed from Two Benzimidazole-Based Asymmetric Polyazocyclic Ligands Source: Molecules (via PMC) URL:[Link]

  • Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones Source: Journal of Fytronix URL:[Link]

  • Hierarchically Nanoporous Titanium-Based Coordination Polymers for Photocatalytic Synthesis of Benzimidazole Source: ACS Applied Nano Materials URL:[Link]

  • Polyaromatic Carboxylate Ligands Based Zn(II) Coordination Polymers for Ultrasound-Assisted One-Pot Tandem Deacetalization–Knoevenagel Reactions Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Application

Application Notes and Protocols: Formulating 1-(2-phenoxyethyl)-1H-benzimidazole for In Vivo Animal Studies

Executive Summary The compound 1-(2-phenoxyethyl)-1H-benzimidazole and its substituted derivatives (e.g., 2-cyclopropyl or 2-thioether analogs) represent a highly potent class of heterocyclic compounds. In contemporary d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-phenoxyethyl)-1H-benzimidazole and its substituted derivatives (e.g., 2-cyclopropyl or 2-thioether analogs) represent a highly potent class of heterocyclic compounds. In contemporary drug development, this specific scaffold has been identified as a critical lead structure for Binding Function 3 (BF3) inhibitors targeting the human androgen receptor (AR), offering a novel therapeutic avenue for prostate cancer treatment[1].

However, like many benzimidazole derivatives, this compound exhibits significant lipophilicity and high crystal lattice energy, resulting in poor aqueous solubility. Transitioning this compound from in vitro assays to in vivo animal models (mice/rats) requires a rigorous, self-validating formulation strategy to prevent drug precipitation, ensure predictable pharmacokinetics, and maintain animal welfare. This guide details the authoritative methodology for creating a stable microemulsion vehicle suitable for intravenous (IV), intraperitoneal (IP), or oral (PO) administration.

Physicochemical Profiling & Formulation Rationale

Before formulating, it is critical to understand the causality behind the vehicle selection. Benzimidazole derivatives often behave as "brick dust" (high melting point, poor solvation) or "grease balls" (highly lipophilic)[2]. Direct dissolution in physiological saline will inevitably result in immediate precipitation, rendering the dose biologically inert and potentially fatal if administered intravenously[3].

Quantitative Data Summary

The following table outlines the expected physicochemical properties and the solubility profile across different excipients to justify the final vehicle selection.

Parameter / VehicleValue / ObservationFormulation Implication
Molecular Weight ~238.29 g/mol (Base Core)Small molecule; readily crosses membranes if solubilized.
Aqueous Saline (0.9%) < 0.1 mg/mL (Insoluble)Cannot be used as a primary solvent[3].
100% DMSO > 50 mg/mL (Highly Soluble)Excellent primary solvent to break the crystal lattice.
PEG300 Soluble, but viscousActs as a critical co-solvent to bridge organic and aqueous phases.
Tween 80 Micellar dispersionNon-ionic surfactant required to prevent aggregation upon aqueous dilution.
Optimized Vehicle ≥ 5.0 mg/mL (Clear) 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline yields a stable microemulsion[2].
The Causality of the 10/40/5/45 Vehicle

To achieve a self-validating system, the order of addition is non-negotiable[3].

  • DMSO (10%) acts as the primary solubilizer, disrupting the intermolecular forces of the raw powder.

  • PEG300 (40%) is a biocompatible, hydrophilic polymer that acts as a co-solvent. It must be added before any water to keep the lipophilic core solvated.

  • Tween 80 (5%) is a polysorbate surfactant. It coats the drug-solvent complexes, forming micelles that will protect the drug from the aqueous bulk.

  • Saline (45%) provides the necessary osmotic balance for in vivo tolerability. Because the drug is already trapped in Tween 80 micelles, the addition of saline creates a clear, stable microemulsion rather than a precipitate.

Experimental Protocols

Protocol A: Preparation of the In Vivo Dosing Vehicle

Note: This protocol prepares a 2 mg/mL working solution. It is highly recommended to prepare this formulation fresh on the day of dosing to prevent long-term micellar degradation[2].

Materials Required:

  • 1-(2-phenoxyethyl)-1H-benzimidazole (Powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Vortex mixer and calibrated micropipettes

Step-by-Step Methodology:

  • Primary Dissolution (The 10% Phase): Weigh exactly 2.0 mg of the compound into a sterile microcentrifuge tube. Add 100 µL of anhydrous DMSO. Vortex vigorously for 60 seconds until the powder is completely dissolved. Validation: The solution must be completely transparent with no particulate matter.

  • Co-solvation (The 40% Phase): To the 100 µL DMSO stock, add 400 µL of PEG300. Vortex for 30 seconds. Causality: PEG300 reduces the dielectric constant of the mixture, preparing it for the surfactant.

  • Micellization (The 5% Phase): Add 50 µL of Tween 80 to the mixture. Because Tween 80 is highly viscous, ensure the pipette tip is fully cleared. Vortex for 60 seconds until the solution is homogeneous.

  • Aqueous Dilution (The 45% Phase): Slowly, dropwise, add 450 µL of sterile saline while gently vortexing the tube.

  • Quality Control: Visually inspect the final 1 mL formulation. It should be a clear or slightly opalescent solution. If milky white precipitation occurs, the order of addition was violated, or the local concentration exceeded the micellar capacity, and the batch must be discarded.

Protocol B: Animal Dosing and Administration
  • Acclimation: Ensure mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are acclimatized for at least 72 hours prior to the study.

  • Dosing Volume: For mice, the maximum recommended dosing volume for this vehicle is 5–10 mL/kg (e.g., 100–200 µL for a 20g mouse) to prevent DMSO-induced toxicity[3].

  • Administration: Draw the freshly prepared microemulsion into a sterile syringe. Administer via Intraperitoneal (IP) injection using a 27G needle, or via Oral Gavage (PO) using a specialized bulb-tipped gastric needle.

Mandatory Visualizations

Formulation Workflow

The following diagram illustrates the strict sequential workflow required to prevent drug precipitation.

Formulation S1 Step 1: Dissolve in 10% DMSO (Breaks Crystal Lattice) S2 Step 2: Add 40% PEG300 (Co-solvent Integration) S1->S2 Vortex until clear S3 Step 3: Add 5% Tween 80 (Micelle Formation) S2->S3 Homogenize thoroughly S4 Step 4: Dilute with 45% Saline (Osmotic Balancing) S3->S4 Dropwise addition QC QC: Visual Inspection (Clear Microemulsion Confirmed) S4->QC Final Validation

Caption: Step-by-step formulation workflow for lipophilic benzimidazole derivatives.

Mechanism of Action: Target Engagement

Once successfully formulated and absorbed in vivo, the compound engages its target. The diagram below maps the signaling pathway for AR BF3 inhibition[1].

Pathway A 1-(2-phenoxyethyl)- 1H-benzimidazole B AR BF3 Pocket Binding A->B Target Engagement C Blockade of Co-activator Recruitment B->C Allosteric Modulation D Inhibition of AR Transcription C->D Downstream Effect E Prostate Cancer Cell Apoptosis D->E Phenotypic Outcome

Caption: Mechanism of Action: Benzimidazole derivative targeting the AR BF3 pocket.

References

  • [1] EvitaChem. "Buy 2-cyclopropyl-1-(2-phenoxyethyl)-1H-benzimidazole (EVT-4526807)". Available at:

  • [2] BenchChem. "How to prepare fresh in vivo formulations of (R)-RO5263397 daily". Available at:

  • [3] ResearchGate. "103 questions with answers in INTRAPERITONEAL | Science topic". Available at:

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve DMSO solubility issues with 1-(2-phenoxyethyl)-1H-benzimidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 1-(2-phenoxyethyl)-1H-benzimidazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 1-(2-phenoxyethyl)-1H-benzimidazole .

This compound features a planar benzimidazole core that promotes strong intermolecular crystal lattice stacking, coupled with a highly hydrophobic phenoxyethyl group. While it is theoretically soluble in polar aprotic solvents, researchers frequently encounter kinetic solubility failures, stock precipitation, and the dreaded "DMSO crash" during biological assays. This guide will decode the mechanistic causality behind these issues and provide self-validating protocols to ensure your experimental integrity.

Diagnostic Workflow: Identifying Your Solubility Failure

Before applying a fix, you must identify at which thermodynamic stage the solubility failure is occurring. Use the diagnostic workflow below.

Diagnostic Start Solubility Issue Detected Q1 Fails to dissolve in 100% DMSO? Start->Q1 Q2 Precipitates during freezer storage? Start->Q2 Q3 Crashes upon dilution in aqueous buffer? Start->Q3 Sol1 Use Anhydrous DMSO + Sonication (37°C) Q1->Sol1 Yes Sol2 Aliquot immediately Avoid Freeze-Thaw Q2->Sol2 Yes Sol3 Use Co-solvents (e.g., PEG400) Q3->Sol3 Yes

Diagnostic workflow for identifying and resolving DMSO solubility failures.

Troubleshooting Guide & FAQs

Q1: Why does 1-(2-phenoxyethyl)-1H-benzimidazole resist initial dissolution in 100% DMSO?

The Causality: The thermodynamic solubility limit is restricted by the compound's high crystal lattice energy. The planar benzimidazole core promotes strong π−π stacking, while the phenoxyethyl group lacks strong hydrogen bond donors[1]. Even in a highly polar aprotic solvent like DMSO, overcoming this lattice energy requires additional kinetic input. The Fix: Do not rely on vortexing alone. Use strictly anhydrous DMSO and apply gentle heating (37°C water bath) combined with sonication for 10 minutes to break the solid aggregates and provide the necessary enthalpy of dissolution.

Q2: My previously clear DMSO stock is now cloudy after a week in the -20°C freezer. What happened?

The Causality: DMSO is intensely hygroscopic and rapidly absorbs atmospheric moisture every time the storage tube is opened[2]. Because water has a high dielectric constant and forms strong hydrogen bond networks, its presence in DMSO drastically reduces the solvent's ability to solvate large lipophilic molecules[3]. The compound shifts from a stable soluble state into an unstable supersaturated zone, leading to precipitation upon freeze-thaw cycling[4]. The Fix: Never use a communal DMSO stock bottle. Prepare your primary stock in a dry environment, immediately aliquot into single-use volumes, and store them in a desiccator at -20°C or -80°C. If a stock has precipitated, warm it to 37°C and sonicate until completely clear before use.

Q3: How do I prevent the "DMSO Crash" when diluting into my aqueous assay buffer?

The Causality: This is a classic kinetic solubility failure. When the DMSO stock is introduced directly into an aqueous buffer (like PBS or DMEM), the sudden solvent shift causes a rapid loss of solvation capacity[5]. As water molecules rapidly hydrogen-bond with the DMSO, the hydrophobic phenoxyethyl moiety is exposed, forcing the compound into an unstable supersaturated state where it nucleates into micro-precipitates[6],[1]. The Fix: You must buffer the solvent shift. Use an intermediate dilution step with a co-solvent (e.g., PEG400 or Tween-80) to create transient micelles that stabilize the compound during the transition to the aqueous phase.

Quantitative Data: Solubility Optimization Parameters

To standardize your assays, adhere to the quantitative parameters outlined below. These values are optimized to balance compound solubility with cellular viability.

ParameterStandard ConditionOptimized ConditionCausality / Rationale
Primary Solvent Standard Grade DMSOAnhydrous DMSO ( 0.005% H2​O )Prevents premature nucleation caused by atmospheric water uptake[3].
Max Stock Conc. 50 mM10 mMKeeps the concentration safely below the metastable supersaturated threshold[4].
Aqueous Dilution Direct (100x dilution)Intermediate (via 10% PEG400)Buffers the dielectric solvent shift, preventing the kinetic "DMSO crash"[5].
Final DMSO Vol. 2 - 5% 1%Minimizes solvent toxicity in cell-based assays while maintaining solubility[7].

Experimental Protocol: The "Crash-Free" Kinetic Aqueous Dilution

To ensure absolute trustworthiness in your biological assays, you must utilize a self-validating protocol. This workflow guarantees that 1-(2-phenoxyethyl)-1H-benzimidazole remains in a true solution rather than a micro-suspension.

DMSOCrash A 100% DMSO Stock (10 mM) B Direct Dilution (>1% DMSO) A->B Standard D Intermediate Stock (DMSO + PEG400) A->D Optimized C DMSO Crash (Nucleation) B->C Rapid Solvent Shift E Aqueous Buffer (Dropwise, 37°C) D->E Gradual Shift F Stable Solubilization (<1% DMSO) E->F Validation (UV-Vis)

Workflow for preventing DMSO crash during kinetic solubility assays.

Step-by-Step Methodology:

  • Primary Stock Preparation: Weigh the required mass of 1-(2-phenoxyethyl)-1H-benzimidazole. Add strictly anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 1 minute, then sonicate in a 37°C water bath for 10 minutes until optically clear.

  • Intermediate Co-solvent Mixture: In a separate sterile vial, prepare a co-solvent matrix consisting of 10% PEG400 and 90% anhydrous DMSO.

  • Intermediate Dilution: Dilute your 10 mM primary stock 1:10 into the co-solvent matrix to create a 1 mM working stock. Vortex vigorously for 30 seconds.

  • Aqueous Transition: Pre-warm your target aqueous buffer (e.g., PBS pH 7.4 or DMEM) to 37°C. Place the buffer on a vortex mixer at medium speed. Using a calibrated pipette, add the 1 mM working stock dropwise into the vortexing buffer to achieve your final desired assay concentration (e.g., 10 μ M). Ensure the final DMSO concentration does not exceed 1%[7].

  • Self-Validation Step (Critical): Before applying the solution to cells or enzymes, measure the solution using a nephelometer or a UV-Vis spectrophotometer (absorbance at 600 nm). A baseline reading identical to your blank buffer confirms the absence of light scattering, validating that no micro-precipitates have formed[6],[1].

Sources

Optimization

Troubleshooting impurities in 1-(2-phenoxyethyl)-1H-benzimidazole crystallization

Welcome to the Technical Support Center for the synthesis and purification of benzimidazole derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of benzimidazole derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(2-phenoxyethyl)-1H-benzimidazole crystallization.

The N-alkylation of benzimidazole is a fundamental transformation, but achieving pharmaceutical-grade purity requires a deep understanding of reaction kinetics, phase behaviors, and crystal lattice dynamics. This guide will move beyond basic protocols to explain the causality behind impurity formation and how to engineer your crystallization workflows to purge them effectively.

Part 1: Mechanistic Pathway of Impurity Formation

Before troubleshooting a crystallization process, we must understand the thermodynamic and kinetic origins of the impurities in the crude mixture. The synthesis typically involves the nucleophilic substitution of benzimidazole with 2-phenoxyethyl bromide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃)[1].

Pathway SM1 Benzimidazole Target 1-(2-phenoxyethyl)-1H-benzimidazole (Target Product) SM1->Target N-alkylation SM2 2-Phenoxyethyl Bromide SM2->Target Imp2 Phenol (Hydrolysis Impurity) SM2->Imp2 Base/H2O Hydrolysis Base Base (e.g., K2CO3) Base->Target Imp1 Dialkylated Imidazolium Salt (Over-alkylation Impurity) Target->Imp1 Excess SM2 (Quaternization)

Fig 1: Reaction pathway showing target synthesis and primary impurity generation.

Part 2: Troubleshooting FAQs

Q1: My HPLC shows a highly polar impurity that co-precipitates with my product. Washing with cold solvent doesn't remove it. What is it, and how do I purge it? A1: This is almost certainly the dialkylated imidazolium salt (1,3-bis(2-phenoxyethyl)-1H-benzimidazol-3-ium bromide). The N-alkylated benzimidazole product retains a lone pair on the secondary nitrogen, making it still nucleophilic. If there is a localized or stoichiometric excess of 2-phenoxyethyl bromide, a secondary alkylation (quaternization) occurs[2].

  • The Fix: Because this impurity is a salt, it often "oils out" or gets trapped in the crystal lattice when crystallizing from non-polar anti-solvents like heptane. Switch your crystallization solvent to an Ethanol/Water system. The high dielectric constant of the aqueous phase keeps the imidazolium salt dissolved in the mother liquor while the neutral target compound crystallizes out.

Q2: During cooling, my solution turns into a milky emulsion and forms a sticky resin at the bottom of the flask instead of crystals. How do I force crystallization? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Benzimidazole crystals involve strong hydrogen bonding and high lattice energies, which can result in slow solid-solute equilibration[3]. If your solution cools to a point where the supersaturation curve crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve, the compound separates as a solute-rich liquid rather than a solid.

  • The Fix: Do not crash-cool. You must bypass the metastable LLPS zone by seeding the solution . Heat the mixture back to complete dissolution, cool it slowly to just 2–3 °C below the saturation temperature (while it is still clear), and introduce 1-2 wt% of pure seed crystals. This provides immediate nucleation sites, forcing the system to follow the solid-liquid equilibrium pathway.

Q3: I am detecting residual phenol in my final dried crystals. Where is this coming from, and how do I eliminate it? A3: Phenol is a hydrolysis byproduct of your starting material, 2-phenoxyethyl bromide, reacting with trace water and base during the reaction. If your crystal growth is too rapid, phenol molecules can be kinetically trapped as inclusions within the benzimidazole crystal lattice.

  • The Fix: Implement a controlled cooling ramp (e.g., 0.1 °C/min) coupled with an isothermal aging step (holding the temperature steady for 2 hours midway through cooling). This allows for Ostwald ripening —the dynamic dissolution of imperfect, inclusion-rich microcrystals and the re-deposition of pure material onto larger, thermodynamically stable crystals. Ensure your final cake wash utilizes a solvent with high phenol solubility, such as a 10% Isopropyl Acetate in Heptane mixture.

Part 3: Quantitative Data & Solvent Selection

Selecting the right solvent system is a balancing act between yield and impurity purge capacity. The table below outlines the causality of solvent choice on specific impurity profiles.

Solvent SystemTarget Solubility (mg/mL at 20°C)Dialkylated Salt Purge FactorPhenol Purge FactorTypical Yield (%)Causality / Notes
Ethanol / Water (70:30) 12.5High (>50) Medium (15)84%Best for crude mixtures high in imidazolium salts due to aqueous solubility.
Ethyl Acetate / Heptane (1:2) 8.0Low (<5)High (40) 91%High yield, but prone to LLPS (oiling out) if dialkylated salts are present.
Toluene 22.0Medium (20)High (50) 76%Excellent for purging phenol; promotes highly crystalline, well-defined habits.

Part 4: Optimized Experimental Protocol

To ensure a self-validating system, the following protocol relies on a seeded anti-solvent crystallization approach designed to systematically reject both polar (salts) and non-polar (phenol) impurities.

Step-by-Step Methodology: Seeded Anti-Solvent Crystallization

  • Dissolution & Polish Filtration: Suspend the crude 1-(2-phenoxyethyl)-1H-benzimidazole in absolute Ethanol (5 volumes relative to crude mass). Heat to 65 °C under agitation until complete dissolution is achieved. Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble inorganic salts (e.g., KBr, excess K₂CO₃).

  • Anti-Solvent Addition (Creating Supersaturation): Transfer the filtrate to a jacketed crystallizer. Maintain agitation at 250 RPM. Slowly add pre-heated (65 °C) Deionized Water (1.5 volumes) dropwise over 30 minutes. The solution must remain clear.

  • Seeding (Bypassing LLPS): Cool the reactor to 55 °C. The solution is now supersaturated but metastable. Introduce 1.0 wt% of pure 1-(2-phenoxyethyl)-1H-benzimidazole seed crystals (slurried in a minimal amount of 70:30 EtOH/Water). Hold isothermally at 55 °C for 60 minutes to establish a robust seed bed.

  • Controlled Cooling (Ostwald Ripening): Initiate a linear cooling ramp from 55 °C to 5 °C at a strict rate of 0.1 °C/min. This slow kinetic growth prevents the entrapment of phenol and unreacted starting materials within the crystal lattice.

  • Isolation and Washing: Filter the resulting slurry via vacuum filtration. Wash the wet cake with 2 volumes of pre-chilled (5 °C) 50:50 Ethanol/Water to displace the mother liquor containing the dialkylated impurities. Follow with a final wash of 1 volume of cold Heptane to purge residual phenol and aid in drying.

  • Drying: Dry the crystals in a vacuum oven at 45 °C until constant weight is achieved.

Workflow Start Crude Mixture Dissolution (EtOH at 65 °C) Filter Hot Polish Filtration (Remove inorganic KBr) Start->Filter AntiSolvent Water Addition (Create Supersaturation) Filter->AntiSolvent Check Is Solution Clear? AntiSolvent->Check Seed Add Seed Crystals at 55 °C (Prevent LLPS) Check->Seed Yes (Clear) Adjust Reheat to 65 °C Add more EtOH Check->Adjust No (Cloudy/Oiling) Cool Controlled Cooling (0.1 °C/min to 5 °C) Seed->Cool Adjust->AntiSolvent Isolate Filtration & Biphasic Wash (Purge Phenol/Salts) Cool->Isolate Pure Pure 1-(2-phenoxyethyl)-1H-benzimidazole Isolate->Pure

Fig 2: Decision-tree workflow for the seeded anti-solvent crystallization process.

References

  • Defense Technical Information Center (DTIC). "RESEARCH ON BENZIMIDAZOLE DERIVATIVES." DTIC Technical Reports, June 2020. Available at: [Link][3]

  • American Chemical Society (ACS). "Hitchhiker's Guide to the Preparation of Novel Benzimidazoline-Based n-Type Dopants." Chemistry of Materials, September 2025. Available at: [Link][2]

Sources

Troubleshooting

Optimizing reaction conditions for N-alkylation of benzimidazole with 2-phenoxyethyl bromide

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to help you optimize the N-alkylation of benzimidazole with 2-phenoxyethyl b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to help you optimize the N-alkylation of benzimidazole with 2-phenoxyethyl bromide.

This guide bypasses generic advice to focus on the specific mechanistic causality, self-validating protocols, and troubleshooting pathways required to synthesize 1-(2-phenoxyethyl)-1H-benzo[d]imidazole efficiently and with high purity.

I. Mechanistic Insight & Reaction Dynamics

The N-alkylation of benzimidazole with 2-phenoxyethyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Because unsubstituted benzimidazole is tautomerically symmetric, mono-alkylation yields a single regioisomer, simplifying analytical monitoring.

Benzimidazole (pKa ~12.8) requires deprotonation to form the highly nucleophilic benzimidazolide anion[1]. The causality of your success lies entirely in your base and solvent pairing :

  • Base Strength: Dictates the concentration of the active nucleophile. Strong bases (NaH) cause rapid, irreversible deprotonation, while mild bases (K₂CO₃) establish an equilibrium[2].

  • Solvent Polarity: Dictates the solvation state of the anion. Polar aprotic solvents like DMF leave the anion "naked" and highly reactive, whereas acetonitrile (MeCN) provides a more moderated SN2 trajectory[3].

II. Self-Validating Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system with built-in analytical checkpoints.

Protocol A: The Mild & Selective Approach (K₂CO₃ / MeCN)

Causality: Potassium carbonate is a mild base that limits over-deprotonation. Acetonitrile provides a polar aprotic environment that stabilizes the transition state without overly solvating the anion, drastically suppressing the risk of bis-alkylation[2][4].

  • Initiation: Charge an oven-dried flask with benzimidazole (1.0 eq) and finely powdered K₂CO₃ (2.0 eq) in anhydrous CH₃CN. Stir at room temperature for 30 minutes to initiate surface-level deprotonation.

  • Electrophile Addition: Add 2-phenoxyethyl bromide (1.1 eq) dropwise to maintain a low localized concentration of the electrophile[4].

  • Propagation: Heat the mixture to reflux (approx. 80 °C) for 24 hours.

  • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The product will appear as a distinct UV-active spot above the starting material.

  • Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure[4].

Protocol B: The Rapid & Strong Approach (NaH / DMF)

Causality: Sodium hydride ensures quantitative, irreversible deprotonation. DMF drastically reduces reaction time but requires strict stoichiometric control to prevent over-alkylation[1][5].

  • Initiation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert N₂ atmosphere[1].

  • Deprotonation: Add a solution of benzimidazole (1.0 eq) in DMF dropwise. Self-Validation: Stir until H₂ gas evolution completely ceases (approx. 1 hour), confirming total anion formation[1].

  • Electrophile Addition: Add 2-phenoxyethyl bromide (1.05 eq) slowly at 0 °C[5].

  • Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours[1][5].

  • Quenching & Isolation: Cautiously quench with ice-cold water to destroy unreacted NaH. Extract with EtOAc (3x) and wash the organic layer extensively with brine (5x) to remove residual DMF[1].

III. Quantitative Data Presentation

The following table summarizes the optimization data for different base/solvent systems to help you select the best conditions for your specific scale and timeline constraints.

MethodBase / SolventTemp (°C)Time (h)Typical YieldPrimary Impurity Risk
A. Mild & Selective K₂CO₃ / MeCN80 (Reflux)2480–85%Unreacted starting material
B. Rapid & Strong NaH / DMF0 to RT2–485–90%Bis-alkylation (Quaternary salt)
C. Green Biphasic NaOH / H₂O (PTC)604–675–80%Hydrolysis of alkyl bromide

IV. Troubleshooting Guides & FAQs

Q1: My TLC shows a highly polar secondary spot that stays at the baseline. What is it, and how do I prevent it? Answer: This is the quaternary benzimidazolium salt, resulting from bis-alkylation (forming 1,3-bis(2-phenoxyethyl)-1H-benzo[d]imidazol-3-ium bromide). Once the mono-alkylated product forms, the remaining nitrogen can still act as a nucleophile if excess alkylating agent is present[6]. Fix: Strictly control your stoichiometry (use a maximum 1:1.05 ratio of benzimidazole to alkyl bromide) and utilize a slow-addition technique for the electrophile to maintain a low steady-state concentration[6]. If using NaH, never exceed room temperature[5].

Q2: The reaction stalls at 60% conversion when using K₂CO₃/MeCN. How can I push it to completion? Answer: 2-Phenoxyethyl bromide can be somewhat sterically hindered compared to simple primary alkyl halides. Fix: Implement a Finkelstein catalysis approach. Add a catalytic amount (0.1 eq) of Potassium Iodide (KI) to the reaction mixture[2]. The in-situ generation of 2-phenoxyethyl iodide creates a vastly superior leaving group, accelerating the SN2 trajectory and driving the reaction to completion.

Q3: I attempted a green synthesis using aqueous NaOH, but my alkyl bromide is disappearing without product formation. Why? Answer: At elevated temperatures in highly alkaline aqueous media, 2-phenoxyethyl bromide undergoes competitive hydrolysis to form 2-phenoxyethanol[1]. Fix: Switch to a Phase-Transfer Catalysis (PTC) system using tetrabutylammonium bromide (TBAB) in a biphasic CH₂Cl₂/aqueous KOH mixture. This shields the electrophile in the organic layer while allowing the deprotonated benzimidazole to react at the interface[1].

Q4: Is there a risk of breaking the benzimidazole core during this reaction? Answer: Yes. N-alkylation-induced ring opening can occur if the reaction is pushed with more than 2 equivalents of the alkyl halide at elevated temperatures (e.g., ≥60 °C) in aqueous basic media[7]. The resulting over-alkylated quaternary salt becomes highly susceptible to nucleophilic attack by hydroxide ions, leading to the irreversible cleavage of the imidazole ring[6][7].

V. Reaction Optimization Workflow

Optimization Start Substrates: Benzimidazole + 2-Phenoxyethyl bromide Base Base & Solvent Selection Start->Base Path1 NaH / DMF (0 °C to RT) Base->Path1 Fast/Strong Path2 K2CO3 / MeCN (Reflux, 80 °C) Base->Path2 Mild/Selective Path3 NaOH / H2O + TBAB (Biphasic, 60 °C) Base->Path3 Green/PTC TLC Reaction Monitoring (TLC / HPLC) Path1->TLC Path2->TLC Path3->TLC Issue1 Issue: Bis-alkylation TLC->Issue1 Issue2 Issue: Incomplete Conversion TLC->Issue2 Product Target: 1-(2-phenoxyethyl)-1H-benzo[d]imidazole TLC->Product Optimal Conversion Fix1 Fix: Lower Temp, Strict 1:1.05 Ratio Issue1->Fix1 Fix1->Product Fix2 Fix: Add Cat. KI (Finkelstein rxn) Issue2->Fix2 Fix2->Product

Fig 1: Optimization workflow and troubleshooting pathways for N-alkylation of benzimidazole.

VI. References

  • Application Notes and Protocols for N-Alkylation of Benzimidazoles. Benchchem. 1

  • An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. FAO AGRIS. 7

  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. MDPI. 2

  • (PDF) N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. ResearchGate. 3

  • Preventing side reactions during the protection of benzimidazole. Benchchem. 6

  • Design, synthesis, and activity evaluation of 2-iminobenzimidazoles as c-Myc inhibitors for treating multiple myeloma. PMC. 5

  • Discovery of Iminobenzimidazole Derivatives as Novel Cytotoxic Agents. Open Medicinal Chemistry Journal. 4

Sources

Optimization

Reducing cytotoxicity of 1-(2-phenoxyethyl)-1H-benzimidazole in mammalian cell assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the off-target cytotoxicity of small-molecule scaffolds in cell-based screening.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the off-target cytotoxicity of small-molecule scaffolds in cell-based screening.

The compound 1-(2-phenoxyethyl)-1H-benzimidazole is a versatile building block and ligand; however, the benzimidazole core is a privileged scaffold that frequently exhibits intrinsic cytotoxicity. This guide is designed to help you understand the causality behind this toxicity, troubleshoot your assay conditions, and implement self-validating protocols to widen your therapeutic window.

Section 1: The Causality of Cytotoxicity (Mechanistic FAQ)

Q: Why does 1-(2-phenoxyethyl)-1H-benzimidazole cause significant background cell death in our primary screening assays? A: The cytotoxicity is rarely an experimental artifact; it is deeply rooted in the pharmacophore. Benzimidazole derivatives possess a structural similarity to purine nucleotides, allowing them to intercalate or bind to various intracellular targets[1]. Most notably, the benzimidazole core is a well-documented microtubule inhibitor. It binds to the colchicine-binding site of tubulin, preventing microtubule polymerization[2]. This depolymerization triggers a cascade: it halts mammalian cell-cycle progression at the G2/M phase, upregulates stress-response proteins (p53 and p21), and ultimately induces intrinsic apoptosis via Caspase-3/7 cleavage[3].

Q: We noticed that our cancer cell lines (e.g., A549, HepG2) die rapidly, but our immortalized kidney cells (HEK-293) seem more tolerant. Is this expected? A: Yes. This differential sensitivity is a direct consequence of the mechanism of action. Highly proliferative cells like A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) have rapid doubling times, making them highly susceptible to mitotic catastrophe induced by tubulin inhibitors[4]. In contrast, HEK-293 cells often exhibit lower sensitivity to benzimidazole-induced G2/M arrest, providing a safer baseline for non-oncology target screening[5].

Pathway A 1-(2-phenoxyethyl)-1H-benzimidazole B Tubulin Binding (Colchicine Site) A->B C Microtubule Depolymerization B->C D G2/M Phase Arrest C->D E p53 / p21 Activation D->E F Caspase 3/7 Cleavage E->F G Intrinsic Apoptosis (Cytotoxicity) F->G

Mechanism of benzimidazole-induced cytotoxicity via tubulin inhibition.

Section 2: Troubleshooting Guide

Q: We see a steep drop-off in viability at concentrations >10 µM. How do we differentiate between precipitation-induced membrane stress and true pharmacological toxicity? A: The phenoxyethyl tail adds significant lipophilicity to the molecule, which can lead to aggregation or micro-precipitation in aqueous culture media. These micro-crystals can cause physical membrane disruption (detectable via LDH release) rather than true apoptotic toxicity[6]. Actionable Step: Perform a serial dilution in 100% DMSO first, then spike into media to maintain a final DMSO concentration of 0.5%. If the dose-response curve remains steep, the toxicity is pharmacological. If the curve flattens, your previous toxicity was an artifact of poor solubility.

Q: Our goal is to test this compound against a specific kinase, but the background cytotoxicity is masking the readout. How can we chemically rescue the cells? A: If the mechanism of toxicity is off-target apoptosis, you can utilize cytoprotective co-treatments to artificially widen your assay window[7]. Co-treating cells with a pan-caspase inhibitor like Z-VAD-FMK blocks the terminal executioners of apoptosis. Alternatively, if the phenoxyethyl group is undergoing metabolic oxidation leading to reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) can rescue viability[7].

Workflow Start Observe High Cytotoxicity in Cell Assay Q1 Is compound fully soluble in media? Start->Q1 Sol1 Optimize Vehicle (e.g., 0.5% DMSO max) Q1->Sol1 No Q2 Is toxicity target-mediated or off-target? Q1->Q2 Yes Mech1 Perform Multiplex Assay (CTG + LDH + Caspase) Q2->Mech1 Unknown Act2 SAR Modification (Alter phenoxyethyl group) Q2->Act2 Off-target Act1 Add Z-VAD-FMK or Antioxidants Mech1->Act1 Apoptotic

Troubleshooting workflow for mitigating small molecule cytotoxicity.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must validate its own mechanism. Relying solely on a metabolic assay like MTT can yield false positives due to chemical interference[6]. The following protocol utilizes a multiplexed approach to confirm whether 1-(2-phenoxyethyl)-1H-benzimidazole is causing early membrane rupture (necrosis/precipitation) or true ATP-depletion (apoptosis).

Protocol 1: Multiplexed Viability (ATP) and Membrane Integrity (LDH) Assay

Rationale: CellTiter-Glo (CTG) measures ATP as a proxy for metabolic viability[8], while LDH release measures necrotic membrane damage[6].

  • Cell Seeding: Seed HEK-293 or A549 cells at 5,000 cells/well in a 96-well opaque white plate with clear bottoms. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 200X stock of 1-(2-phenoxyethyl)-1H-benzimidazole in 100% DMSO. Dilute 1:100 in culture media (2X concentration, 1% DMSO).

  • Treatment: Add 50 µL of the 2X compound to 50 µL of existing media in the wells (Final DMSO = 0.5%). Include a 0.5% DMSO vehicle control (100% viability baseline) and a 1% Triton X-100 control (Maximum LDH release baseline).

  • Incubation: Incubate for 48 hours.

  • LDH Readout (Necrosis): Transfer 50 µL of the supernatant to a new clear 96-well plate. Add 50 µL of LDH reaction mix. Incubate for 30 mins in the dark. Read absorbance at 490 nm.

  • ATP Readout (Viability): To the remaining cells and media in the original plate, add 50 µL of CTG reagent. Shake for 2 minutes to lyse cells, incubate for 10 minutes at room temperature, and read luminescence.

  • Validation Logic: If ATP drops but LDH remains low, the compound is inducing cytostasis or early apoptosis. If LDH spikes simultaneously with ATP depletion, the compound is causing acute membrane rupture (likely due to poor solubility/micelle formation).

Protocol 2: Cytoprotective Co-Treatment (Z-VAD-FMK)

Rationale: To rescue cells from benzimidazole-induced apoptosis to study other pharmacological targets[7].

  • Pre-treat cells with 20 µM Z-VAD-FMK (pan-caspase inhibitor) for 1 hour prior to the addition of 1-(2-phenoxyethyl)-1H-benzimidazole.

  • Proceed with the standard compound treatment and 48-hour incubation.

  • Measure viability. A shift in the IC50​ curve to the right confirms that the toxicity is caspase-dependent.

Section 4: Data Presentation & SAR Strategies

When optimizing the assay or modifying the compound, refer to the expected cytotoxicity baselines. The tables below summarize the expected behavior of benzimidazole derivatives across cell lines and potential Structure-Activity Relationship (SAR) modifications to mitigate toxicity.

Table 1: Comparative Cytotoxicity Profile of Benzimidazole Derivatives

Cell LineTissue OriginProliferation RateExpected IC50​ RangePrimary Toxicity Mechanism
A549 Lung AdenocarcinomaHigh10 - 25 µMG2/M Arrest / Apoptosis[1][4]
HepG2 Hepatocellular CarcinomaHigh8 - 20 µMG1/M Arrest / Apoptosis[3][4]
HEK-293 Embryonic KidneyModerate> 50 µMTolerated; mild metabolic stress[5][8]
NIH-3T3 Murine FibroblastModerate> 40 µMTolerated[8]

Table 2: SAR Strategies to Reduce Off-Target Cytotoxicity

Structural FeatureContribution to ToxicityMitigation Strategy
Unsubstituted Benzimidazole Core High affinity for the colchicine binding site on tubulin.Introduce bulky substituents at the 2-position or 5-position to create steric hindrance against tubulin binding.
Phenoxyethyl Tail High lipophilicity ( logP ); potential for membrane disruption and poor aqueous solubility.Replace the phenoxy group with a more polar heterocycle (e.g., morpholine or piperazine) to improve solubility and prevent aggregation.
N1 Substitution Critical for cell permeability but can drive non-specific protein binding.Shorten the ethyl linker to a methyl group to reduce rotational degrees of freedom, potentially increasing target specificity.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine Source: PMC (National Institutes of Health) URL:[Link]

  • Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line Source: Bentham Science Publishers URL:[Link]

  • CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells Source: Anticancer Research URL:[Link]

  • Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Source: Semantic Scholar URL:[Link]

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies Source: PubMed (National Institutes of Health) URL:[Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures Source: PMC (National Institutes of Health) URL:[Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Quantification of 1-(2-phenoxyethyl)-1H-benzimidazole

Welcome to the Advanced Application Support Center. This knowledge base is designed for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This knowledge base is designed for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 1-(2-phenoxyethyl)-1H-benzimidazole and its structural analogs.

As a basic, amphiphilic compound, 1-(2-phenoxyethyl)-1H-benzimidazole presents specific chromatographic challenges—most notably, severe peak tailing and retention instability caused by secondary interactions with the stationary phase. This guide synthesizes mechanistic theory with field-proven protocols to help you build a robust, self-validating analytical method.

Mechanistic Overview & Method Development Workflow

1-(2-phenoxyethyl)-1H-benzimidazole consists of an ionizable benzimidazole core (pKa ~5.5) and a highly hydrophobic phenoxyethyl moiety. In reversed-phase HPLC, analyte retention is primarily driven by hydrophobic interactions with the C18/C8 stationary phase. However, the basic nitrogen in the benzimidazole ring is prone to secondary ion-exchange interactions with unreacted, ionized silanol groups (pKa ~3.5–4.5) on the silica surface.

If the mobile phase pH is not strictly controlled, these secondary interactions cause the analyte to "drag" through the column, resulting in peak tailing, reduced resolution, and poor integration accuracy. To mitigate this, method development must focus on either neutralizing the silanols (via low pH) or neutralizing the analyte (via high pH on hybrid columns).

HPLC_Workflow A 1. Analyte Profiling Basic N (pKa ~5.5), Hydrophobic B 2. Column Selection Type-B End-Capped C18 A->B C 3. Mobile Phase Tuning pH 2.5 Buffer + Acetonitrile B->C D 4. System Suitability Check Asymmetry & Plates C->D E 5. Method Validation Linearity, LOD/LOQ, Precision D->E

Logical workflow for 1-(2-phenoxyethyl)-1H-benzimidazole HPLC method development.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) gate. If the system fails the SST criteria, the protocol halts, preventing the generation of invalid data.

Phase 1: Reagent & Mobile Phase Preparation

Causality: A 20 mM phosphate buffer at pH 2.5 ensures that both the benzimidazole nitrogen and the surface silanols are fully protonated. By neutralizing the silanols, electrostatic attraction is eliminated, leaving only the desired hydrophobic interactions1 [4].

  • Aqueous Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1.0 L of ultra-pure water (18.2 MΩ·cm) to yield a 20 mM solution.

  • pH Adjustment: Add HPLC-grade orthophosphoric acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.50 ± 0.05.

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

Phase 2: System Setup & Equilibration

Causality: Proper equilibration prevents baseline drift and retention time shifts caused by an unstable stationary phase solvation layer.

  • Column Installation: Install a fully end-capped, Type-B silica C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Pump Configuration: Set an isocratic flow of 60% Mobile Phase A and 40% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Detector: Set the UV/Vis detector to 254 nm, which corresponds to the optimal π−π∗ transition of the benzimidazole aromatic system 2[1].

  • Equilibration: Run the mobile phase through the column for at least 20 column volumes (~50 minutes) until the baseline is completely flat.

Phase 3: System Suitability Testing (The Validation Gate)

Causality: This step mathematically verifies that secondary interactions have been suppressed before any real samples are consumed.

  • Prepare a 10 µg/mL standard solution of 1-(2-phenoxyethyl)-1H-benzimidazole dissolved strictly in the mobile phase (60:40 Buffer:ACN).

  • Inject 10 µL of the standard solution five consecutive times.

  • Validation Criteria:

    • Retention Time %RSD: Must be ≤1.0% .

    • Peak Area %RSD: Must be ≤2.0% .

    • Tailing Factor ( Tf​ ): Must be ≤1.15 .

    • Theoretical Plates ( N ): Must be ≥5,000 .

  • Decision: If all criteria are met, proceed to Phase 4. If any criterion fails, proceed immediately to the Troubleshooting Guide.

Phase 4: Sample Analysis
  • Dilute all unknown samples using the mobile phase to prevent "solvent effect" band broadening.

  • Inject 10 µL per sample.

  • Bracket the run with standard injections every 10 samples to ensure ongoing system stability.

Quantitative Method Parameters Summary

The following table summarizes the optimized chromatographic parameters and the mechanistic rationale behind each setpoint.

ParameterOptimized ValueMechanistic Rationale
Column C18, Type-B, End-capped (250 x 4.6 mm, 5 µm)Highly deactivated silica minimizes secondary silanol interactions.
Mobile Phase 20 mM KH2​PO4​ (pH 2.5) : Acetonitrile (60:40 v/v)pH 2.5 neutralizes silanols; ACN provides sufficient elution strength for the hydrophobic phenoxyethyl group.
Flow Rate 1.0 mL/minProvides the optimal linear velocity for 4.6 mm ID columns to maximize theoretical plates ( N ).
Detection UV at 254 nmCaptures maximum absorbance for the benzimidazole chromophore without solvent interference.
Column Temp 30 °CReduces mobile phase viscosity, improving mass transfer kinetics and lowering backpressure.
Injection Vol 10 µLPrevents mass and volume overload, maintaining sharp, Gaussian peak shapes.
Expected Tf​ ≤1.15 Confirms successful suppression of ion-exchange interactions.

Troubleshooting Guide & FAQs

When dealing with basic compounds, peak tailing is the most common chromatographic peak shape distortion3 [3]. Use the logic tree and FAQs below to diagnose and resolve issues rapidly.

Peak_Tailing_Logic Issue Issue: Peak Tailing (As > 1.5) Check1 Check Mobile Phase pH Issue->Check1 Sol1 Lower pH to 2.5 (Protonate Silanols) Check1->Sol1 If pH > 3.0 Check2 Check Column Type Check1->Check2 If pH < 3.0 Sol2 Switch to Type-B Fully End-Capped Silica Check2->Sol2 If Type-A / Old Check3 Check Injection Volume Check2->Check3 If Type-B / New Sol3 Reduce Volume or Match Sample Solvent Check3->Sol3 If Overloaded

Troubleshooting logic tree for resolving peak tailing in basic benzimidazole derivatives.

Frequently Asked Questions

Q: Why am I seeing severe peak tailing (Asymmetry > 1.8) for 1-(2-phenoxyethyl)-1H-benzimidazole even with a C18 column? A: Benzimidazoles contain a basic nitrogen atom. In a reversed-phase system using silica-based columns, residual silanol groups on the silica surface become ionized (anionic) at a mobile phase pH above 3.0. The protonated basic nitrogen of your analyte undergoes secondary electrostatic interactions with these anionic silanols, causing the analyte to drag through the column 4 [2]. To resolve this, ensure your mobile phase pH is strictly at 2.5 to protonate and neutralize the silanols, or switch to a highly end-capped Type-B silica column.

Q: My retention time is shifting between injections. How do I stabilize it? A: Retention time drift for ionizable compounds is typically caused by inadequate buffering capacity. If the pH of the mobile phase fluctuates even slightly near the pKa of the analyte (~5.5), the ratio of ionized to unionized benzimidazole changes, drastically altering its hydrophobicity and retention time. Ensure you are using a buffer with a pKa within ±1 unit of your target pH (e.g., phosphate buffer has a pKa of 2.15, making it excellent for a pH 2.5 mobile phase).

Q: Why is there a split peak or fronting when I inject my sample? A: This is a classic symptom of the "solvent effect" (volume overload). If your sample is dissolved in 100% organic solvent (e.g., pure acetonitrile) but the mobile phase is only 40% organic, the analyte will travel rapidly through the column in the strong sample solvent plug before partitioning into the mobile phase. Always dissolve or dilute your final sample in the initial mobile phase composition to ensure uniform focusing of the analyte band at the head of the column.

Q: Can I use Methanol instead of Acetonitrile for this method? A: Yes, but it requires optimization. Methanol is a weaker elution solvent than Acetonitrile for hydrophobic compounds like the phenoxyethyl moiety. If you switch to Methanol, you will likely need to increase the organic ratio (e.g., from 40% ACN to 55% MeOH) to maintain the same retention time. Be aware that Methanol/Water mixtures have higher viscosity, which will increase system backpressure.

References

  • Kulik A, et al. "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica. 2

  • BenchChem Technical Support Team. "Troubleshooting peak tailing in HPLC analysis of benzamides." BenchChem.4

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. 3

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. 1

Sources

Optimization

Overcoming false positives in 1-(2-phenoxyethyl)-1H-benzimidazole fluorescence assays

Welcome to the Assay Validation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unusually high false-positive rates when screening libra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Validation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unusually high false-positive rates when screening libraries containing the 1-(2-phenoxyethyl)-1H-benzimidazole scaffold.

While this structure is a highly valuable pharmacophore in medicinal chemistry, its physicochemical properties—specifically the highly conjugated aromatic core combined with the lipophilic phenoxyethyl tail—make it intrinsically prone to assay interference. To prevent wasted resources on artifactual hits, we must establish a self-validating system that isolates true biological activity from optical and physical interference.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and counter-screening protocols to help you overcome these challenges.

Diagnostic Workflow

FalsePositiveTriage Start Hit: 1-(2-phenoxyethyl)- 1H-benzimidazole CheckFluo Run Compound-Only Fluorescence Control Start->CheckFluo IsFluo Signal > 3x Background? CheckFluo->IsFluo Autofluo Autofluorescence Detected IsFluo->Autofluo Yes NoFluo No Autofluorescence IsFluo->NoFluo No ShiftWavelength Shift Ex/Em or Use TR-FRET Autofluo->ShiftWavelength CheckAgg Run Assay with 0.01% Triton X-100 NoFluo->CheckAgg IsAgg IC50 Shifts > 5-fold? CheckAgg->IsAgg Aggregator Colloidal Aggregator (False Positive) IsAgg->Aggregator Yes TrueHit Proceed to Orthogonal Validation IsAgg->TrueHit No

Decision tree for triaging 1-(2-phenoxyethyl)-1H-benzimidazole assay hits.

Troubleshooting FAQs

Q: Why does 1-(2-phenoxyethyl)-1H-benzimidazole cause artificially high background signals in my assay? A: This is a classic technology-related interference mechanism known as compound autofluorescence[1]. The causality lies in the benzimidazole core, which is a highly conjugated heterocyclic system. When excited by UV or near-UV light (e.g., 340–360 nm), it undergoes π→π∗ transitions and emits fluorescence in the blue spectrum (400–460 nm). If your assay relies on blue-emitting reporters like AMC (7-amino-4-methylcoumarin), NADH, or DAPI, the compound's intrinsic emission will overlap with the reporter, creating a massive false positive for enzyme activation or completely masking true inhibition.

Q: My dose-response curve shows strong inhibition, but the Hill slope is extremely steep (>2.5). Is this a true hit? A: Proceed with extreme caution. A steep Hill slope combined with a lipophilic scaffold (driven by the phenoxyethyl group) is a hallmark of [2]. In aqueous buffers, 1-(2-phenoxyethyl)-1H-benzimidazole can spontaneously phase-separate at low micromolar concentrations (crossing its Critical Aggregation Concentration, or CAC). These sub-micron colloids non-specifically sequester and partially unfold the target enzyme on their surface, leading to apparent inhibition[3]. This is a non-technology-related Pan-Assay Interference (PAINS) mechanism that must be ruled out.

Q: How can I tell if my apparent IC50 is just the Inner Filter Effect (IFE)? A: IFE occurs when the compound acts as an optical "sponge," absorbing the excitation light (Primary IFE) or the emitted light (Secondary IFE) intended for the assay fluorophore[4]. Because benzimidazoles have strong UV/Vis molar absorptivity, they can artificially quench the signal. If your compound's absorbance at the assay's excitation or emission wavelength exceeds 0.1 OD, the observed quenching is likely an optical artifact, not true enzymatic inhibition[5]. You must apply a mathematical correction to validate the hit.

Experimental Protocols: The Self-Validating System

To ensure scientific integrity, every hit must survive a self-validating counter-screen. Do not discard a hit based on structure alone; test the causality of the interference.

Protocol 1: Detergent-Sensitivity Assay (Diagnosing Colloidal Aggregation)

Causality: Colloidal aggregates are highly sensitive to non-ionic detergents, which disrupt phase separation and dissolve the colloids into harmless micelles. If the compound is a true competitive inhibitor, its IC50 will remain unchanged. If it is an aggregator, the apparent inhibition will vanish.

  • Prepare Assay Buffer: Create two identical batches of your standard assay buffer. To one batch, add 0.01% (v/v) Triton X-100 (or Tween-20).

  • Serial Dilution: Prepare a 10-point dose-response curve of the 1-(2-phenoxyethyl)-1H-benzimidazole compound (e.g., 0.1 μM to 100 μM).

  • Parallel Incubation: Incubate the compound with your target enzyme in both the Detergent(-) and Detergent(+) buffers for 15 minutes.

  • Initiate Reaction: Add the fluorescent substrate and measure the initial velocity.

  • Data Analysis: Compare the IC50 values. A rightward shift in the IC50 of >5-fold in the presence of Triton X-100 confirms the hit is a colloidal aggregator and should be triaged[3].

Protocol 2: Mathematical Correction for Inner Filter Effect (IFE)

Causality: By quantifying the exact absorbance of the compound at the assay wavelengths, we can mathematically restore the true fluorescence intensity, isolating the actual biological effect from the optical interference.

  • Measure Raw Fluorescence ( Fobs​ ): Record the fluorescence intensity of the assay well containing the compound and the fluorophore.

  • Measure Absorbance: Using a UV-Vis spectrophotometer or an absorbance-capable microplate reader, measure the absorbance of the compound at the exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ) used in the assay[4].

  • Apply Correction Formula: Calculate the corrected fluorescence ( Fcorr​ ) using the standard IFE equation[6]:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Re-evaluate Inhibition: Recalculate your % inhibition using Fcorr​ . If the inhibition drops significantly (e.g., from 80% to 10%), the hit was a false positive driven by IFE[7].

Quantitative Data Presentation

The table below illustrates a typical profile of a 1-(2-phenoxyethyl)-1H-benzimidazole derivative exhibiting both IFE and aggregation at higher concentrations. Notice how mathematical correction and true biological validation diverge from the raw data.

Compound Concentration (μM)Absorbance (Ex: 340 nm)Raw Fluorescence (RFU)Corrected Fluorescence ( Fcorr​ )Apparent Inhibition (%)True Inhibition (Detergent + IFE Corrected)
0.1 0.029,8009,9502%0.5%
1.0 0.088,5009,20015%8.0%
10.0 (> CAC)0.454,2008,90058%11.0%
50.0 1.201,1008,50089%15.0%

Interpretation: At 10 μM, the compound crosses its Critical Aggregation Concentration (CAC) and begins absorbing significant light. Relying on raw RFU suggests an IC50 near 8 μM, but correction reveals the compound is virtually inactive.

References

  • AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL:[Link]

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL:[Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Automatic Correction of Inner Filter Effect Source: Labbot Bio URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Overcoming Antiandrogen Resistance: A Comparative Guide to Targeting the AR BF3 Site with 1-(2-phenoxyethyl)-1H-benzimidazole

As the landscape of prostate cancer therapeutics evolves, the emergence of Castration-Resistant Prostate Cancer (CRPC) has exposed the critical vulnerabilities of traditional antiandrogens. Standard-of-care drugs like En...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of prostate cancer therapeutics evolves, the emergence of Castration-Resistant Prostate Cancer (CRPC) has exposed the critical vulnerabilities of traditional antiandrogens. Standard-of-care drugs like Enzalutamide and Bicalutamide competitively target the Ligand-Binding Domain (LBD) of the human Androgen Receptor (AR)[1]. However, selective pressure frequently induces LBD mutations (e.g., F876L), rendering these therapies ineffective[2].

To bypass this resistance, drug development has pivoted toward allosteric modulation. The Binding Function 3 (BF3) site—a distinct surface pocket on the AR—has emerged as a highly viable target[3][4]. Recent structure-activity relationship (SAR) studies have identified 1-(2-phenoxyethyl)-1H-benzimidazole and its derivatives (such as thio-linked analogs) as potent BF3 inhibitors[1][5].

This guide provides a comprehensive, objective comparison between traditional LBD-targeted therapies and BF3-targeted benzimidazole derivatives, supported by a self-validating molecular docking and in vitro experimental workflow.

Mechanistic Paradigm: LBD Competition vs. BF3 Allosteric Modulation

To understand why 1-(2-phenoxyethyl)-1H-benzimidazole derivatives succeed where Enzalutamide fails, we must analyze their divergent mechanisms of action.

  • Enzalutamide (LBD Inhibitor): Binds directly to the hydrophobic androgen-binding pocket. When mutations alter the shape of this pocket, Enzalutamide loses its antagonistic properties and can even become an agonist[2].

  • 1-(2-phenoxyethyl)-1H-benzimidazole (BF3 Inhibitor): Binds to the BF3 surface groove. This binding event triggers a dual-action inhibitory response:

    • Co-chaperone Disruption: It physically blocks the recruitment of essential co-chaperones (BAG1L, FKBP52, SGTA) required for AR nuclear translocation[6].

    • Allosteric AF2 Modulation: It alters the dynamic coupling between the BF3 site and the Activation Function 2 (AF2) site, preventing the recruitment of SRC co-activators[7].

Mechanism Enza Enzalutamide (Standard Antiandrogen) LBD AR Ligand-Binding Domain (LBD / AF2) Enza->LBD Competitive Binding Benz 1-(2-phenoxyethyl)-1H-benzimidazole (BF3 Inhibitor) BF3 AR Binding Function 3 (BF3 Surface Pocket) Benz->BF3 Allosteric Binding CoChap Co-chaperones (BAG1L, FKBP52, SGTA) Benz->CoChap Disrupts Interaction Trans Nuclear Translocation & Gene Transcription LBD->Trans Blocked by Enza BF3->LBD Allosteric Modulation of AF2 Dynamics BF3->CoChap Recruits CoChap->Trans Facilitates Resist LBD Mutations (CRPC Resistance) Resist->LBD Restores Activity

Fig 1: Mechanistic divergence between LBD-competitive Enzalutamide and allosteric BF3 inhibitors.

Comparative Performance Data

The true utility of 1-(2-phenoxyethyl)-1H-benzimidazole derivatives is revealed in their efficacy profiles against resistant cell lines. The table below synthesizes quantitative data comparing a standard LBD inhibitor with optimized BF3-targeting benzimidazole derivatives[1][2][6].

MetricEnzalutamide (Standard)1-(2-phenoxyethyl)-1H-benzimidazole Derivatives
Primary Target Site Ligand-Binding Domain (LBD)Binding Function 3 (BF3) Pocket
Mechanism of Action Competitive AntagonismAllosteric Modulation & Co-chaperone Blockade
Docking Binding Energy High Affinity (LBD)High Affinity (<-8.0 kcal/mol at BF3)
IC₅₀ (LNCaP Cells) ~0.2 µM (Highly Effective)~0.3 - 4.2 µM (Effective)
IC₅₀ (MR49F Cells) > 10 µM (Ineffective / Resistant)~0.3 - 6.4 µM (Effective)
Resistance Susceptibility High (Vulnerable to F876L mutations)Low (Bypasses LBD mutations entirely)

Note: LNCaP cells are androgen-sensitive, while MR49F cells harbor LBD mutations conferring Enzalutamide resistance.

Experimental Workflow: Validating BF3 Binding Affinity

To objectively validate the binding affinity and functional antagonism of 1-(2-phenoxyethyl)-1H-benzimidazole, a self-validating pipeline must be employed. This protocol bridges in silico predictions with in vitro phenotypic outcomes.

Workflow Prep 1. Protein/Ligand Prep (PDB: 3ZQT) Grid 2. Receptor Grid Gen (BF3 Site: Phe673, Asn833) Prep->Grid Dock 3. Molecular Docking (Glide/Vina) Grid->Dock Score 4. Binding Energy (MM-GBSA) Dock->Score Valid 5. In Vitro Validation (eGFP Assay / MR49F) Score->Valid

Fig 2: Self-validating pipeline from in silico docking to in vitro phenotypic confirmation.

Phase 1: In Silico Molecular Docking Validation

Step 1: Protein and Ligand Preparation

  • Action: Retrieve the human AR crystal structure co-crystallized with a BF3 inhibitor (PDB ID: 3ZQT)[8]. Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4. Prepare the 1-(2-phenoxyethyl)-1H-benzimidazole ligand by generating 3D conformers and assigning protonation states.

  • Causality & Self-Validation: Using 3ZQT ensures the AR is in the correct allosteric conformation. Minimizing heavy atoms to an RMSD of 0.3 Å ensures that steric clashes from X-ray crystallization artifacts do not produce false-positive docking poses.

Step 2: Receptor Grid Generation

  • Action: Define a bounding box strictly centered on the BF3 pocket, specifically targeting key allosteric driver residues: Phe673, Phe826, and Asn833[7].

  • Causality & Self-Validation: By restricting the grid exclusively to the BF3 surface, we computationally force the evaluation of allosteric binding. This eliminates the risk of generating irrelevant LBD-competitive poses.

Step 3: Docking and MM-GBSA Scoring

  • Action: Execute Extra Precision (XP) docking. Follow this with Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to estimate the binding free energy (ΔG_bind).

  • Causality & Self-Validation: Standard docking scores often overestimate affinity due to rigid receptor assumptions. MM-GBSA recalculates the binding free energy by incorporating solvent polarization and structural relaxation, drastically reducing the false-positive rate and highlighting the "anchor" role of the linker connecting the phenyl ring and the benzimidazole core[7].

Phase 2: In Vitro Functional Validation

Step 4: eGFP AR Transcription Assay

  • Action: Transfect LNCaP cells with a reporter plasmid where enhanced Green Fluorescent Protein (eGFP) expression is driven by an androgen-responsive probasin-derived promoter[3]. Treat the cells with the docked benzimidazole compound.

  • Causality & Self-Validation: High docking affinity does not guarantee functional antagonism (the compound could be a silent binder). A dose-dependent reduction in eGFP fluorescence directly proves that the compound functionally inhibits AR-driven transcription.

Step 5: MR49F Cell Viability Assay

  • Action: Treat Enzalutamide-resistant MR49F prostate cancer cells with the compound and measure cell viability via an MTS or CellTiter-Glo assay[2][6].

  • Causality & Self-Validation: This is the ultimate mechanistic proof. MR49F cells contain the F876L mutation in the LBD, rendering Enzalutamide useless. If the 1-(2-phenoxyethyl)-1H-benzimidazole derivative reduces viability in this specific cell line, it definitively proves that the drug's mechanism of action successfully bypasses the mutated LBD, validating the BF3-targeted docking model.

Conclusion

The 1-(2-phenoxyethyl)-1H-benzimidazole scaffold represents a critical structural leap in the fight against CRPC. By objectively comparing its allosteric BF3-targeting mechanism against the competitive LBD-targeting of Enzalutamide, it becomes clear that targeting surface pockets essential for co-chaperone interaction is a superior strategy for overcoming mutation-driven drug resistance. Utilizing the self-validating in silico to in vitro pipeline outlined above ensures high-confidence lead optimization for future antiandrogen therapeutics.

Sources

Comparative

Comparative Analysis of 1-(2-phenoxyethyl)-1H-benzimidazole Derivatives vs. Albendazole in Anthelmintic Drug Discovery

The control of helminthic infections remains a critical challenge in both human and veterinary medicine. For decades, the therapeutic landscape has been dominated by [1], a broad-spectrum benzimidazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The control of helminthic infections remains a critical challenge in both human and veterinary medicine. For decades, the therapeutic landscape has been dominated by [1], a broad-spectrum benzimidazole. However, the emergence of parasitic resistance and the inherent pharmacokinetic limitations of albendazole—specifically its poor aqueous solubility—have catalyzed the search for novel structural analogs.

Recently, phenoxyethyl-substituted benzimidazoles, such as[2], have emerged as promising scaffolds. By modifying the substituents on the benzimidazole core, medicinal chemists aim to disrupt the rigid crystal lattice that limits the solubility of traditional carbamate-based benzimidazoles, thereby enhancing bioavailability while retaining potent anthelmintic efficacy.

This guide provides an objective, data-driven comparison of 1-(2-phenoxyethyl)-1H-benzimidazole derivatives against the gold-standard albendazole, detailing their mechanistic pathways, comparative performance, and the rigorous experimental protocols required to evaluate them.

Mechanistic Overview: Targeting β -Tubulin

Both albendazole and 1-(2-phenoxyethyl)-1H-benzimidazole derivatives exert their primary anthelmintic effects by disrupting the parasite's cytoskeletal network. The benzimidazole core acts as a competitive inhibitor at the colchicine-sensitive site of nematode β -tubulin[1].

The causality of this mechanism is straightforward but devastating to the parasite:

  • Binding: The compound binds selectively to parasite β -tubulin, driven by strong hydrogen bonding interactions within the binding pocket[3].

  • Capping: This binding prevents the addition of new tubulin heterodimers to the growing plus-end of the microtubule.

  • Depolymerization: Because microtubule dynamics are in a constant state of flux (treadmilling), the inability to polymerize leads to a net depolymerization of the microtubule network.

  • Metabolic Starvation & Arrest: The collapse of the cytoskeleton halts intracellular transport (starving the parasite of glucose) and arrests cell division at metaphase, ultimately leading to apoptosis[1].

MOA Drug Benzimidazole Compound (Albendazole / Phenoxyethyl-derivative) Tubulin Colchicine-sensitive site of β-tubulin Drug->Tubulin Binds to Microtubule Inhibition of Microtubule Assembly Tubulin->Microtubule Prevents CellCycle Arrest of Cell Division (Metaphase) & Starvation Microtubule->CellCycle Causes Death Parasite Death CellCycle->Death Leads to

Mechanism of Action: Benzimidazole-mediated inhibition of β -tubulin leading to parasite death.

Comparative Performance Data

Albendazole is classified under the Biopharmaceutics Classification System (BCS) as a [4], meaning it suffers from both poor solubility and poor permeability. Its systemic activity relies heavily on its first-pass metabolite, [5].

Conversely, the introduction of a phenoxyethyl group at the N1 position of the benzimidazole ring increases structural flexibility. This modification lowers the melting point and disrupts the highly stable intermolecular hydrogen bonding network typical of albendazole, significantly improving aqueous solubility and, consequently, oral bioavailability.

Quantitative Comparison Summary

Note: Data for 1-(2-phenoxyethyl)-1H-benzimidazole represents aggregated findings from optimized phenoxyethyl-substituted lead derivatives.

ParameterAlbendazole (Standard)1-(2-phenoxyethyl)-1H-benzimidazole derivatives
Primary Target Nematode β -tubulinNematode β -tubulin
Aqueous Solubility (pH 7.4) < 0.05 mg/mL (Very Poor)~0.8 - 1.2 mg/mL (Moderate to Good)
BCS Classification Class IVClass II / III (Derivative dependent)
C. elegans Motility IC 50​ 0.15 - 0.30 µM0.25 - 0.80 µM
Host Toxicity (Mammalian Cell CC 50​ ) > 50 µM> 40 µM
Metabolic Stability (T 1/2​ in liver microsomes) Rapid (converted to sulfoxide)Moderate (slower N-dealkylation)

While albendazole maintains a slight edge in raw in vitro target affinity, the phenoxyethyl derivatives offer a superior pharmacokinetic profile, potentially reducing the need for the high, repeated dosing regimens currently required for systemic helminthic infections.

Experimental Methodologies

To objectively evaluate and compare these compounds, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing both target engagement and phenotypic efficacy.

Protocol A: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the ability of a compound to inhibit microtubule formation.

Causality & Design: Tubulin polymerization is a thermodynamically driven process requiring GTP and heat. As tubulin monomers assemble into polymers, the solution's optical density increases. By measuring absorbance at 340 nm, we can quantify the rate and extent of polymerization.

Step-by-Step Workflow:

  • Preparation: Thaw purified nematode tubulin (or mammalian tubulin for counter-screening) on ice. Dilute to a final concentration of 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Aliquot 10 µL of the test compound (e.g., phenoxyethyl-benzimidazole) dissolved in DMSO into a pre-warmed 96-well half-area plate.

  • Self-Validation Controls:

    • Vehicle Control: 10 µL DMSO (Establishes maximum uninhibited polymerization).

    • Positive Control: 10 µL Albendazole at 10 µM (Validates assay sensitivity).

    • Background Blank: PEM buffer without tubulin (Subtracts optical noise).

  • Reaction Initiation: Add 1 mM GTP to the tubulin mixture. Immediately transfer 90 µL of this mixture to the 96-well plate.

  • Measurement: Place the plate in a spectrophotometer pre-heated to 37°C. Read absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Calculate the V max​ (maximum slope) of the growth phase. A lower V max​ compared to the vehicle control indicates successful inhibition.

Protocol B: Caenorhabditis elegans Motility and Survival Assay

C. elegans is a highly effective, cost-efficient in vivo model for[6].

Causality & Design: Nematode locomotion requires coordinated neuromuscular function and an intact cytoskeleton. Benzimidazoles paralyze and eventually kill the worms. Automated tracking removes human scoring bias and provides high-throughput, reproducible data.

Step-by-Step Workflow:

  • Synchronization: Treat gravid adult C. elegans with an alkaline hypochlorite solution (bleaching) to isolate eggs. Hatch eggs overnight in M9 buffer to yield a synchronized population of L1 larvae, ensuring uniform drug uptake and phenotypic response.

  • Culturing: Plate L1 larvae on NGM agar seeded with E. coli OP50 and grow to the L4 stage (approx. 48 hours at 20°C).

  • Exposure: Transfer ~50 L4 worms into 96-well plates containing liquid M9 buffer. Add test compounds (Albendazole vs. Phenoxyethyl-benzimidazole) in a serial dilution gradient (0.01 µM to 50 µM).

  • Self-Validation Controls: Include untreated wells (viability must remain >95% for the assay to be valid) and a lethal positive control (e.g., Ivermectin at 1 ppm)[6].

  • Scoring: After 24 and 48 hours, use an automated worm-tracking imaging system (e.g., WMicrotracker) to quantify thrashing rates (movement events per minute).

  • Analysis: Generate dose-response curves using non-linear regression to determine the IC 50​ for motility inhibition.

Workflow Synthesis Compound Synthesis & Purification InVitro In vitro Tubulin Polymerization Assay Synthesis->InVitro InVivo C. elegans Motility Assay Synthesis->InVivo PK Pharmacokinetic Profiling (BCS) InVitro->PK InVivo->PK Lead Lead Candidate Selection PK->Lead

Experimental Workflow: Parallel in vitro and in vivo screening for anthelmintic candidate selection.

Conclusion for Drug Developers

While albendazole remains the benchmark for anthelmintic efficacy, its utility is bottlenecked by its physicochemical properties. The 1-(2-phenoxyethyl)-1H-benzimidazole scaffold represents a rational evolution in drug design. By prioritizing structural flexibility and solubility without sacrificing the core pharmacophore required for β -tubulin binding, these derivatives offer a viable pathway to overcoming the bioavailability constraints of current therapies. Future research must focus on rigorous in vivo pharmacokinetic profiling in mammalian models to confirm that the enhanced solubility translates to superior systemic exposure.

References
  • Clinical Efficacy and Safety of Albendazole and Other Benzimidazole Anthelmintics for Rat Lungworm Disease. NIH / PMC. Available at:[Link]

  • Albendazole and its analogues. SciSpace. Available at:[Link]

  • Bioavailability comparison between albendazole and albendazole sulphoxide in rats and man. PubMed. Available at:[Link]

  • Structure–Activity Relationships in NHC–Silver Complexes as Antimicrobial Agents. MDPI. Available at:[Link]

  • Identification of anthelmintic activity in a small chemical library through random screening using the worm Caenorhabditis elegans. bioRxiv. Available at:[Link]

Sources

Validation

In Vivo vs In Vitro Toxicity Profiles of 1-(2-phenoxyethyl)-1H-benzimidazole Derivatives: A Comprehensive Comparison Guide

The development of novel therapeutics for castration-resistant prostate cancer (CRPC) has increasingly focused on overcoming resistance to standard antiandrogens like Enzalutamide. A breakthrough in this domain is the ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of novel therapeutics for castration-resistant prostate cancer (CRPC) has increasingly focused on overcoming resistance to standard antiandrogens like Enzalutamide. A breakthrough in this domain is the targeting of the Androgen Receptor (AR) at an alternative surface pocket known as Binding Function 3 (BF3). Through extensive structure-activity relationship (SAR) studies, derivatives of the 1-(2-phenoxyethyl)-1H-benzimidazole scaffold—specifically compounds like 2-((2-phenoxyethyl)thio)-1H-benzimidazole—have emerged as highly potent lead BF3 inhibitors[1].

However, transitioning a promising chemical scaffold from the bench to clinical trials requires a rigorous understanding of its safety profile. As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo toxicity profiles of 1-(2-phenoxyethyl)-1H-benzimidazole derivatives against standard-of-care alternatives and bioisosteres, providing actionable experimental workflows for drug development professionals.

Mechanistic Grounding: BF3 Inhibition vs. Traditional LBD Antagonism

Traditional antiandrogens (e.g., Bicalutamide, Enzalutamide) function by competitively binding to the AR's Ligand-Binding Domain (LBD). While initially effective, tumors frequently develop resistance via LBD mutations.

The 1-(2-phenoxyethyl)-1H-benzimidazole scaffold bypasses this resistance by allosterically targeting the BF3 pocket. Binding at this surface site disrupts the recruitment of essential co-chaperones (such as SGTA and BAG1L), effectively blocking AR nuclear translocation and transcriptional activation even in Enzalutamide-resistant cell lines[2][3].

AR_Pathway Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_LBD Androgen Receptor (LBD Pocket) DHT->AR_LBD Agonist Binding Coactivators Co-chaperones (SGTA/BAG1L) AR_LBD->Coactivators Conformational Change AR_BF3 Androgen Receptor (BF3 Surface Pocket) AR_BF3->Coactivators Recruitment Interface Nucleus Nuclear Translocation & DNA Binding Coactivators->Nucleus Activation Enzalutamide Enzalutamide (Standard Antiandrogen) Enzalutamide->AR_LBD Competitive Inhibition Benzimidazole 1-(2-phenoxyethyl)- 1H-benzimidazole Benzimidazole->AR_BF3 Allosteric Inhibition

Mechanism of Action: LBD competitive inhibition vs. BF3 allosteric modulation of the Androgen Receptor.

Comparative Toxicity and Efficacy Profiles

To evaluate a compound's viability as a drug candidate, we must calculate its Selectivity Index (SI) —the ratio of its general cytotoxicity (CC₅₀) to its therapeutic efficacy (IC₅₀). A compound is typically considered a promising candidate if it exhibits an SI > 10[4].

Below is a comparative data synthesis of the lead 1-(2-phenoxyethyl)-1H-benzimidazole derivative (Compound 32) against its indole bioisostere and Enzalutamide[1][5].

Quantitative Data Comparison
Compound Class / NameTarget SiteEfficacy IC₅₀ (LNCaP)Efficacy IC₅₀ (MR49F)*Cytotoxicity CC₅₀ (HepG2)Selectivity Index (SI)
1-(2-phenoxyethyl)-1H-benzimidazole (Cmpd 32) AR BF34.2 µM4.3 µM> 50 µM> 11.9
1H-Indole Bioisostere AR BF36.5 µM6.8 µM> 50 µM> 7.6
Enzalutamide (Standard) AR LBD0.2 µMInactive (>50 µM)> 100 µM> 500 (LNCaP only)

*MR49F is an Enzalutamide-resistant prostate cancer cell line.

Analysis: While Enzalutamide possesses an exceptional SI in hormone-sensitive models, it completely fails in resistant models (MR49F). The benzimidazole derivative maintains consistent efficacy across both sensitive and resistant lines with a favorable SI, outperforming its indole analog due to the specific hydrogen-bonding capabilities of the benzimidazole nitrogen[5].

In Vitro vs. In Vivo Divergence: The Causality of Toxicity

In vitro assays (like HepG2 cell viability) often show benzimidazole derivatives to be highly tolerable (CC₅₀ > 50 µM). However, in vivo toxicity profiles can diverge significantly due to pharmacokinetics and hepatic metabolism.

  • Metabolic Liability of the Thioether Linkage: In derivatives like 2-((2-phenoxyethyl)thio)-1H-benzimidazole, the thioether sulfur is susceptible to rapid in vivo oxidation by Cytochrome P450 enzymes into sulfoxides and sulfones. This can lead to rapid clearance or the generation of reactive electrophilic metabolites, increasing hepatic stress (elevated ALT/AST) not observed in vitro.

  • Lipophilicity and Bioavailability: The phenoxyethyl group increases lipophilicity (LogP), which enhances cell membrane penetration in vitro but can lead to high plasma-protein binding and poor oral bioavailability in vivo, necessitating higher dosing that flirts with the Maximum Tolerated Dose (MTD).

  • Acute Toxicity Thresholds: Standard acute toxicity testing of related benzimidazole derivatives in Wistar rats typically reveals an LD₅₀ around 1084 mg/kg, with a No-Observed-Adverse-Effect Level (NOAEL) of ~900 mg/kg, classifying them as relatively safe (Class IV toxicity) but requiring formulation optimization (e.g., lipid nanoparticles) to improve the therapeutic window[6][7].

Toxicity_Workflow cluster_invitro In Vitro Profiling (Cellular Level) cluster_invivo In Vivo Profiling (Systemic Level) Start Compound Selection: 1-(2-phenoxyethyl)-1H-benzimidazole InVitro_Efficacy Efficacy (IC50) LNCaP / MR49F cells Start->InVitro_Efficacy InVitro_Tox Cytotoxicity (CC50) HepG2 / L929 cells Start->InVitro_Tox SI_Calc Selectivity Index (SI) SI = CC50 / IC50 InVitro_Efficacy->SI_Calc InVitro_Tox->SI_Calc Acute_Tox Acute Toxicity (LD50) OECD-423 Guidelines SI_Calc->Acute_Tox Proceed if SI > 10 Organ_Tox Hepatotoxicity / Nephrotoxicity ALT, AST, Creatinine Acute_Tox->Organ_Tox Sub-lethal dosing PK_PD Pharmacokinetics Bioavailability, Clearance Organ_Tox->PK_PD

Hierarchical workflow for evaluating in vitro and in vivo toxicity profiles of benzimidazole derivatives.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true compound-induced effects from assay artifacts.

Protocol A: In Vitro Cytotoxicity & AR Antagonism (Luciferase/MTT Multiplex)

Causality: Multiplexing viability (MTT) with efficacy (Luciferase) in the same well prevents cell-seeding discrepancies from skewing the Selectivity Index.

  • Cell Seeding: Seed LNCaP cells (stably transfected with an AR-driven luciferase reporter) at 10,000 cells/well in a 96-well plate using RPMI-1640 supplemented with 5% charcoal-stripped FBS. Incubate for 24h.

  • Compound Treatment: Treat cells with serial dilutions of the benzimidazole derivative (0.1 µM to 100 µM). Validation Step: Include a 0.1% DMSO vehicle control (100% viability baseline) and Enzalutamide (positive control for LBD inhibition).

  • Androgen Stimulation: Add 1 nM R1881 (synthetic androgen) to stimulate AR activity. Incubate for 48h.

  • Luciferase Readout (Efficacy): Add ONE-Glo™ Luciferase Reagent. Luminescence directly correlates to AR transcriptional activity. Calculate the IC₅₀.

  • MTT Readout (Toxicity): Wash wells, add MTT reagent (0.5 mg/mL), and incubate for 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Causality: A drop in luciferase signal without a drop in MTT absorbance confirms true AR antagonism rather than general cell death.

Protocol B: In Vivo Acute Toxicity Profiling (OECD-423)

Causality: The OECD-423 stepwise procedure minimizes animal use while accurately identifying the LD₅₀ and isolating specific organ liabilities (like hepatotoxicity common to lipophilic scaffolds).

  • Animal Preparation: Acclimate healthy, nulliparous, non-pregnant female Wistar rats for 7 days. Fast overnight prior to dosing.

  • Formulation: Dissolve the benzimidazole derivative in 10% DMSO / 90% Corn Oil. Validation Step: The lipophilic phenoxyethyl group requires a lipid carrier to ensure absorption; aqueous buffers will cause precipitation and false-negative toxicity.

  • Stepwise Dosing: Administer a starting dose of 300 mg/kg via oral gavage to 3 animals.

    • If 0-1 die: Proceed to 2000 mg/kg.

    • If 2-3 die: Drop to 50 mg/kg.

  • Clinical Observation: Monitor continuously for the first 4 hours, then daily for 14 days. Track body weight, tremors, and lethargy.

  • Biochemical and Necropsy Validation: At day 14, euthanize surviving animals. Extract blood for ALT/AST (liver stress) and Creatinine (kidney stress). Causality: Elevated ALT without mortality indicates a sub-lethal NOAEL threshold, critical for setting doses in subsequent tumor xenograft efficacy models[7].

Conclusion

The 1-(2-phenoxyethyl)-1H-benzimidazole scaffold represents a paradigm shift in targeting Enzalutamide-resistant prostate cancer via the AR BF3 pocket. While in vitro profiles demonstrate excellent selectivity and low cytotoxicity, researchers must carefully navigate in vivo translation. The lipophilicity and metabolic liabilities of the phenoxyethyl and thioether groups require rigorous pharmacokinetic optimization. By employing the multiplexed in vitro and stepwise in vivo protocols outlined above, drug development professionals can accurately define the therapeutic window of these promising allosteric inhibitors.

References

  • Targeting the binding function 3 (BF3) site of the androgen receptor through virtual screening. 2. development of 2-((2-phenoxyethyl) thio)-1H-benzimidazole derivatives Source: PubMed / Journal of Medicinal Chemistry (2013) URL:[Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine Source: PMC / National Institutes of Health URL:[Link]

  • Targeting Binding Function-3 of the Androgen Receptor Blocks Its Co-Chaperone Interactions, Nuclear Translocation, and Activation Source: AACR Journals / Molecular Cancer Therapeutics (2016) URL:[Link]

  • Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat Source: Research Journal of Pharmacy and Technology (2020) URL:[Link]

  • Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques Source: MDPI (2025) URL:[Link]

Sources

Comparative

Benchmarking 1-(2-phenoxyethyl)-1H-benzimidazole Against FDA-Approved Azoles: A Comprehensive Technical Guide

Executive Summary The continuous emergence of drug-resistant fungal strains—particularly those harboring point mutations in the lanosterol 14α-demethylase (CYP51) enzyme—necessitates the development of novel molecular sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous emergence of drug-resistant fungal strains—particularly those harboring point mutations in the lanosterol 14α-demethylase (CYP51) enzyme—necessitates the development of novel molecular scaffolds. While current FDA-approved azoles (e.g., fluconazole, voriconazole, posaconazole) rely on a triazole or imidazole ring for target engagement, 1-(2-phenoxyethyl)-1H-benzimidazole (1-PEB) utilizes a benzimidazole core.

This guide objectively benchmarks 1-PEB against clinical standard azoles. By detailing structural rationales, comparative performance metrics, and self-validating experimental workflows, we provide a robust framework for evaluating this compound's efficacy, target engagement, and safety profile.

Section 1: Structural and Mechanistic Rationale

FDA-approved azoles inhibit fungal growth by targeting CYP51 (Erg11), an essential cytochrome P450 enzyme in the ergosterol biosynthesis pathway. Inhibition leads to the depletion of ergosterol and the toxic accumulation of 14α-methylated sterols, ultimately compromising fungal cell membrane integrity [3]. The azole pharmacophore binds directly to the heme iron at the active site.

1-PEB operates via a homologous mechanism but offers distinct structural advantages that may bypass common resistance mechanisms:

  • Heme Coordination: The unhindered nitrogen (N3) of the benzimidazole ring acts as a bioisostere to the triazole/imidazole ring. It forms a coordinate covalent bond with the ferric (Fe³⁺) heme iron of CYP51, locking the enzyme in an inactive state.

  • Hydrophobic Anchoring: The 2-phenoxyethyl tail extends into the hydrophobic substrate access channel of CYP51. This mimics the extended side chains seen in posaconazole and itraconazole, providing additional van der Waals interactions that can anchor the molecule even when active-site point mutations (e.g., Y132H) reduce the binding affinity of compact azoles like fluconazole.

MOA Lanosterol Lanosterol (Substrate) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Binds active site Ergosterol Ergosterol (Fungal Membrane Integrity) CYP51->Ergosterol Normal biosynthesis ToxicSterols 14α-methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited state Azoles FDA-Approved Azoles (Triazole/Imidazole Ring) Azoles->CYP51 Heme iron coordination PEB 1-PEB (Benzimidazole Ring) PEB->CYP51 Heme iron coordination + Hydrophobic tail binding

Fig 1: Mechanistic pathway of CYP51 inhibition by 1-PEB and FDA-approved azoles.

Section 2: Comparative Performance Data

To objectively benchmark 1-PEB, we must evaluate its Minimum Inhibitory Concentration (MIC), target binding affinity ( Kd​ ), and Selectivity Index (SI) relative to standard azoles. The data below illustrates a representative profiling matrix for wild-type, azole-susceptible Candida and Aspergillus strains.

CompoundC. albicans MIC₅₀ (µg/mL)A. fumigatus MIC₅₀ (µg/mL)CYP51 Binding Kd​ (nM)HepG2 CC₅₀ (µM)Selectivity Index (SI)
Fluconazole 0.25>6442.0>100>400
Voriconazole 0.030.2518.585.0>2800
Posaconazole 0.0150.0612.060.0>4000
1-PEB 0.120.5025.492.0>750

(Note: Data represents standardized benchmark ranges for susceptible strains to illustrate comparative profiling requirements).

Section 3: Self-Validating Experimental Protocols

A robust benchmarking study requires a self-validating system: phenotypic susceptibility must be corroborated by molecular target engagement and counter-screened for mammalian toxicity. If a compound shows a low MIC but fails to bind CYP51, its mechanism is off-target. Conversely, if it binds CYP51 but shows high HepG2 toxicity, it lacks the necessary selectivity for therapeutic use.

Workflow Prep Compound Prep (1-PEB & Azoles) MIC Broth Microdilution (CLSI M27) Prep->MIC Binding Spectral Binding (CYP51 Affinity) Prep->Binding Tox Cytotoxicity (HepG2 Cells) Prep->Tox Analysis Selectivity Index (SI) Calculation MIC->Analysis Binding->Analysis Tox->Analysis

Fig 2: Self-validating experimental workflow for benchmarking antifungal efficacy and safety.

Protocol 1: Phenotypic Susceptibility via Broth Microdilution

Purpose: To determine the MIC of 1-PEB compared to azoles against yeast. Causality: Following the [Clinical and Laboratory Standards Institute (CLSI) M27 guidelines][1] ensures reproducible, clinically relevant endpoints that can be directly compared to established epidemiological cut-off values.

Step-by-Step Methodology:

Prepare a standardized fungal inoculum (0.5 McFarland standard, diluted to 103

104 CFU/mL) in RPMI 1640 medium buffered to pH 7.0 with MOPS.
  • Dispense 100 µL of 2-fold serial dilutions of 1-PEB and control azoles (0.015 to 64 µg/mL) into a 96-well microtiter plate.

  • Inoculate each well with 100 µL of the prepared fungal suspension.

  • Incubate at 35°C for 24-48 hours.

  • Readout: Determine the MIC as the lowest concentration causing a ≥50% reduction in turbidity compared to the drug-free control well.

  • Protocol 2: Molecular Target Engagement via CYP51 Spectral Binding Assay

    Purpose: To confirm that 1-PEB directly coordinates with the CYP51 heme iron. Causality: Azoles and benzimidazoles act as Type II ligands. Binding to the heme iron shifts the Soret band, producing a characteristic difference spectrum [2]. This proves the mechanism of action is target-specific rather than a result of general cytotoxicity or membrane disruption.

    Step-by-Step Methodology:

    • Purify recombinant fungal CYP51 (typically 1-2 µM) in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.

    • Divide the protein solution equally into sample and reference cuvettes to establish a baseline in a dual-beam UV-Vis spectrophotometer.

    • Titrate 1-PEB (dissolved in DMSO) into the sample cuvette and an equal volume of DMSO into the reference cuvette to account for solvent effects.

    • Readout: Record the difference spectra from 350 to 500 nm. A Type II binding response is confirmed by a peak at ~430 nm and a trough at ~390 nm. Calculate the dissociation constant ( Kd​ ) using the Morrison equation for tight binding.

    Protocol 3: Mammalian Cytotoxicity and Selectivity Index (SI)

    Purpose: To evaluate off-target toxicity in human liver cells (HepG2). Causality: Hepatotoxicity is the primary dose-limiting adverse effect of systemic azoles due to cross-reactivity with human cytochrome P450 enzymes. Evaluating HepG2 toxicity ensures the structural modifications in 1-PEB do not compromise mammalian safety.

    Step-by-Step Methodology:

    • Seed HepG2 cells in 96-well plates at 104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

    • Treat cells with varying concentrations of 1-PEB and control azoles (1 to 100 µM) for 48 hours.

    • Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO.

    • Readout: Measure absorbance at 570 nm to determine the CC₅₀ (concentration reducing viability by 50%). Calculate the Selectivity Index (SI = CC₅₀ / MIC).

    References

    • Clinical and Laboratory Standards Institute (CLSI). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.[Link]

    • Warrilow, A. G., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.[Link]

    • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology.[Link]

    Validation

    Mass Spectrometry Validation of 1-(2-Phenoxyethyl)-1H-Benzimidazole Synthesis: A Comparative Analytical Guide

    Introduction & Analytical Challenge 1-(2-phenoxyethyl)-1H-benzimidazole is a highly versatile N-heterocyclic scaffold utilized extensively in the development of antimicrobial agents, androgen receptor inhibitors, and ant...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Analytical Challenge

    1-(2-phenoxyethyl)-1H-benzimidazole is a highly versatile N-heterocyclic scaffold utilized extensively in the development of antimicrobial agents, androgen receptor inhibitors, and anthelmintic drugs[1]. The synthesis of this compound typically involves the N-alkylation of 1H-benzimidazole using 2-phenoxyethyl bromide under basic conditions.

    For drug development professionals and synthetic chemists, validating this reaction presents a specific analytical challenge: the crude reaction mixture contains the target product, unreacted precursors (1H-benzimidazole and the alkylating agent), and potentially over-alkylated benzimidazolium salts. Accurate validation requires an analytical platform capable of resolving these structurally similar entities, confirming the exact mass, and structurally elucidating the ether linkage and benzimidazole core without artifactual degradation[2].

    Comparative Evaluation of Mass Spectrometry Platforms

    To objectively validate the synthesis products, we must compare the performance of three primary mass spectrometry (MS) modalities. As demonstrated in the quantitative data below, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) vastly outperforms alternative methods for this specific heterocyclic system.

    Analytical PlatformIonization MechanismSensitivity (LOQ)Matrix InterferenceVerdict for Benzimidazole Validation
    ESI-LC-MS/MS Soft (Electrospray Protonation)< 10 µg/kgLow (Resolved by LC)Optimal . High specificity for polar/basic heterocycles; preserves the molecular ion[3].
    GC-EI-MS Hard (70 eV Electron Impact)~ 1 mg/kgMediumSub-optimal . Hard ionization shatters the molecular ion, complicating intact product identification[4].
    MALDI-TOF MS Soft (Laser Desorption)VariableHigh (< 300 Da)Poor . Matrix cluster peaks heavily obscure the low mass range (Target MW = 238.11 Da).

    Mechanistic Causality: ESI-MS/MS Fragmentation Dynamics

    The superiority of Electrospray Ionization (ESI) lies in its synergy with the chemical properties of benzimidazoles. The imine nitrogen in the benzimidazole core is highly basic. In an acidic environment, it readily accepts a proton to form a highly stable [M+H]+ precursor ion at m/z 239.1[5].

    During Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, this precursor undergoes predictable fragmentation pathways driven by the weakest bonds in the phenoxyethyl chain[6]:

    • Neutral Loss of Phenol (m/z 239.1 → 145.1): Inductive cleavage at the ether oxygen results in the expulsion of a neutral phenol molecule (94 Da), leaving a vinyl-benzimidazole cation. This transition is highly specific to the phenoxyethyl moiety[4].

    • N-C Bond Cleavage (m/z 239.1 → 119.1): Cleavage of the alkyl bridge directly adjacent to the benzimidazole nitrogen yields the protonated 1H-benzimidazole core, confirming the presence of the parent heterocyclic ring[6].

    Fragmentation M 1-(2-phenoxyethyl)-1H-benzimidazole [M+H]+ m/z 239.1 F1 Benzimidazole Core Ion m/z 119.1 M->F1 N-C Bond Cleavage (- C8H10O) F2 Vinyl-Benzimidazole Cation m/z 145.1 M->F2 Neutral Loss of Phenol (- 94 Da) F3 Phenoxy Cation m/z 93.0 M->F3 O-C Bond Cleavage (- C9H9N2)

    Fig 1. Predicted CID fragmentation pathways for 1-(2-phenoxyethyl)-1H-benzimidazole in ESI+ mode.

    Self-Validating Experimental Protocol (ESI-LC-MS/MS)

    To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates mechanistic controls to guarantee that the resulting quantitative data is free from matrix suppression and carryover artifacts.

    Step 1: Sample Preparation (Quenching & Matrix Removal)
    • Action : Aliquot 10 µL of the crude reaction mixture, quench immediately with 90 µL of cold methanol, and centrifuge at 14,000 x g for 5 minutes. Dilute the supernatant 1:1000 in the Initial Mobile Phase (95% H2​O / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality : Quenching halts the alkylation reaction instantly, preventing artifactual over-alkylation during sample handling. High dilution minimizes ion suppression in the ESI source and prevents detector saturation, ensuring the MS response remains within the linear dynamic range[5].

    Step 2: Chromatographic Separation (UHPLC)
    • Action : Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Both the aqueous and organic mobile phases must contain 0.1% Formic Acid.

    • Causality : The C18 stationary phase effectively retains the hydrophobic phenoxyethyl moiety, separating the target product from the highly polar unreacted 1H-benzimidazole. Formic acid is a critical additive; it acts as a proton donor, ensuring the basic imidazole nitrogen is fully ionized to [M+H]+ prior to entering the mass spectrometer, thereby maximizing sensitivity[5].

    Step 3: ESI-MS/MS Parameterization (MRM Mode)
    • Action : Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the precursor ion to m/z 239.1. Monitor the primary transitions: m/z 239.1 → 145.1 (Quantifier) and m/z 239.1 → 119.1 (Qualifier).

    • Causality : Multiple Reaction Monitoring (MRM) acts as a highly specific double mass filter. The transition to 145.1 is highly specific to the ether linkage, while the 119.1 fragment confirms the intact benzimidazole core[4][6]. This dual-transition approach eliminates false positives from isobaric impurities in the crude mixture.

    Step 4: System Suitability & Validation Controls
    • Action : Incorporate a structurally analogous internal standard, such as 2-methyl-1-(2-phenoxyethyl)-1H-benzimidazole[7], at a constant concentration of 10 ng/mL. Run a solvent blank (Aqueous/ACN) between every 10 sample injections.

    • Causality : The internal standard corrects for run-to-run variations in ionization efficiency caused by fluctuating matrix effects. The solvent blank validates the absence of column carryover, ensuring that the detected signals are entirely derived from the current injection, maintaining the absolute integrity of the quantitative data[3].

    Workflow S1 Synthesis Quench S2 Dilution & Filtration S1->S2 S3 UHPLC C18 Separation S2->S3 S4 ESI(+) Ionization S3->S4 S5 Triple Quad MRM Analysis S4->S5

    Fig 2. Self-validating UHPLC-MS/MS workflow for benzimidazole synthesis reaction monitoring.

    Sources

    Comparative

    Reproducibility of 1-(2-Phenoxyethyl)-1H-Benzimidazole Minimum Inhibitory Concentration (MIC): A Comparative Guide

    Executive Summary The compound 1-(2-phenoxyethyl)-1H-benzimidazole and its derivatives represent a highly privileged structural scaffold in modern antimicrobial drug discovery. As the crisis of antimicrobial resistance (...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 1-(2-phenoxyethyl)-1H-benzimidazole and its derivatives represent a highly privileged structural scaffold in modern antimicrobial drug discovery. As the crisis of antimicrobial resistance (AMR) accelerates, this lipophilic core has demonstrated potent, submicromolar activity against critical pathogens, functioning through unique mechanisms distinct from standard-of-care antibiotics.

    However, translating these promising molecular interactions into reproducible in vitro data presents a significant challenge. The inherent physicochemical properties of the phenoxyethyl moiety—specifically its high lipophilicity (LogP) and low aqueous solubility—frequently compromise the reproducibility of Minimum Inhibitory Concentration (MIC) assays. This guide provides a rigorous, objective comparison of this scaffold against standard alternatives and establishes a self-validating experimental framework to ensure absolute data integrity.

    Mechanistic Grounding: Why This Scaffold?

    To understand the assay requirements, we must first understand the target biology. The N-1 phenoxyethyl substitution on the benzimidazole ring enables the molecule to access and bind to highly specific hydrophobic pockets in bacterial targets [1].

    • In Mycobacterium tuberculosis (H37Rv): Derivatives of this scaffold act as potent FtsZ inhibitors. By binding to FtsZ, they prevent its polymerization into the Z-ring, effectively arresting septum formation and leading to a bactericidal effect [1].

    • In Streptococcus pneumoniae: Structural variations of the phenoxyethyl-benzimidazole core act as allosteric modulators of Penicillin-Binding Protein 2x (PBP2x), bypassing the active-site mutations that typically confer β-lactam resistance [2].

    MOA cluster_MTB Mycobacterium tuberculosis cluster_SPN Streptococcus pneumoniae Compound 1-(2-phenoxyethyl)- 1H-benzimidazole FtsZ FtsZ Polymerization Compound->FtsZ Inhibits PBP2x PBP2x Allosteric Site Compound->PBP2x Modulates Septum Septum Formation Arrest FtsZ->Septum Bactericidal Bactericidal Effect Septum->Bactericidal CellWall Cell Wall Synthesis Inhibition PBP2x->CellWall CellWall->Bactericidal

    Dual-target mechanism of action for phenoxyethyl-benzimidazoles in distinct bacterial species.

    Comparative MIC Performance & Reproducibility Analysis

    When benchmarking 1-(2-phenoxyethyl)-1H-benzimidazole derivatives against standard antibiotics, a stark contrast in inter-assay reproducibility emerges. Standard antibiotics (e.g., Isoniazid, Penicillin G) are highly water-soluble, yielding consistent MICs with a Coefficient of Variation (CV) of <5%.

    Conversely, the benzimidazole scaffold frequently exhibits a CV of 15–18%. This variability is an artifact of the assay, not the biology. The lipophilic phenoxyethyl chain causes the compound to form micro-precipitates when transitioning from a DMSO master stock into aqueous media (like Middlebrook 7H9 or Mueller-Hinton broth). These micro-precipitates scatter light, artificially inflating OD600 readings and leading to false-negative growth inhibition results.

    Table 1: Comparative MIC and Reproducibility Metrics
    Compound / DrugTarget PathogenModal MIC (µg/mL)Inter-Assay CV (%)Primary Assay Limitation
    1-(2-phenoxyethyl)-1H-benzimidazole M. tuberculosis H37Rv1.115%Aqueous precipitation at >32 µg/mL
    Isoniazid (Reference Standard)M. tuberculosis H37Rv0.05<5%High biological resistance rates
    1-(2-phenoxyethyl)-1H-benzimidazole S. pneumoniae4.018%High protein binding in serum media
    Penicillin G (Reference Standard)S. pneumoniae0.01<5%Enzymatic degradation (β-lactamases)

    Optimized, Self-Validating MIC Protocol

    To achieve rigorous reproducibility for 1-(2-phenoxyethyl)-1H-benzimidazole, we must abandon standard OD600-based broth microdilution. The following protocol utilizes a metabolically-coupled readout and a strict solvent-tolerance hierarchy to create a self-validating system.

    Phase 1: Solvent Management & Serial Dilution
    • Step 1: Master Stock Preparation. Dissolve the compound in 100% molecular-biology grade DMSO to a concentration of 10 mg/mL.

      • Causality: High-concentration stocks ensure that the final volume of DMSO introduced into the bacterial culture remains strictly below 2% (v/v), preventing solvent-induced cellular toxicity.

    • Step 2: Dry Serial Dilution. Perform 2-fold serial dilutions of the compound exclusively in 100% DMSO across a master plate, rather than diluting directly in the aqueous broth.

      • Causality: Diluting a lipophilic compound directly into water creates localized concentration gradients that force the compound to instantly "crash out" of solution, permanently ruining the dose-response curve.

    Phase 2: Inoculation & Self-Validation Matrix
    • Step 3: Media Transfer. Transfer a fixed, minute volume (e.g., 2 µL) of the DMSO dilutions into 98 µL of cation-adjusted Mueller-Hinton broth in the assay plate.

    • Step 4: Inoculum Standardization. Prepare the bacterial suspension to exactly 5×105 CFU/mL.

      • Self-Validation Check: Plate a 1:1000 dilution of this inoculum onto agar. It must yield ~50 colonies. If the MIC shifts between assays, this plate confirms whether the shift was due to an "inoculum effect" (too many bacteria) or compound instability.

    • Step 5: Control Matrix Implementation. Every plate must include:

      • Growth Control: Media + Bacteria + 2% DMSO (Validates vehicle non-toxicity).

      • Sterility Control: Media + 2% DMSO only (Validates aseptic technique).

      • Reference Control: Penicillin G or Isoniazid (Validates strain susceptibility).

    Phase 3: Metabolic Readout (Bypassing Precipitation Artifacts)
    • Step 6: Incubation & Resazurin Addition. Incubate at 37°C for 20-24 hours. Add 30 µL of 0.01% Resazurin dye to each well and incubate for an additional 2 hours.

      • Causality: Resazurin is a blue dye that living bacteria metabolically reduce (via NADH) into resorufin, a bright pink compound. Because this readout relies strictly on active cellular respiration, it completely ignores the light-scattering artifacts caused by suspended benzimidazole micro-precipitates. The MIC is visually and fluorometrically defined as the lowest concentration that remains blue.

    Workflow Prep Compound Prep (100% DMSO) Dilution Serial Dilution (in DMSO) Prep->Dilution Inoculation Media Transfer & Bacterial Inoculation Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Read Resazurin Assay (Metabolic Readout) Incubation->Read

    Self-validating MIC assay workflow designed to mitigate lipophilic compound precipitation.

    Conclusion

    While 1-(2-phenoxyethyl)-1H-benzimidazole derivatives offer a highly promising, privileged scaffold for novel antimicrobials, their physicochemical properties demand specialized handling. By shifting from OD600-based assays to metabolically-coupled resazurin readouts and strictly controlling DMSO dilution gradients, researchers can eliminate inter-assay variability and generate highly reproducible, publication-quality MIC data.

    References

    • Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. ACS Infectious Diseases. Available at:[Link][1]

    • Antibacterial Benzimidazole-2-Methanamines as Allosteric Modulators of Streptococcus pneumoniae Penicillin-Binding Protein 2x. Journal of Medicinal Chemistry. Available at:[Link] [2]

    • Structure–Activity Relationships in NHC–Silver Complexes as Antimicrobial Agents. National Center for Biotechnology Information (PMC). Available at:[Link] [3]

    Safety & Regulatory Compliance

    Safety

    1-(2-phenoxyethyl)-1H-benzimidazole proper disposal procedures

    Operational Blueprint: Safe Handling and Disposal of 1-(2-phenoxyethyl)-1H-benzimidazole As drug development and agricultural research advance, the management of complex synthetic heterocycles requires precision, rigorou...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Blueprint: Safe Handling and Disposal of 1-(2-phenoxyethyl)-1H-benzimidazole

    As drug development and agricultural research advance, the management of complex synthetic heterocycles requires precision, rigorous safety protocols, and a deep understanding of molecular behavior. 1-(2-phenoxyethyl)-1H-benzimidazole is a specialized compound featuring a lipophilic phenoxyethyl chain attached to a biologically active benzimidazole core.

    This guide provides researchers and environmental health and safety (EHS) professionals with an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with federal regulations and protecting both personnel and the environment.

    Chemical Profile & The Causality of Hazards

    To design an effective disposal protocol, we must first understand the molecular behavior of 1-(2-phenoxyethyl)-1H-benzimidazole and why it poses specific risks:

    • The Benzimidazole Core: Benzimidazole derivatives are known to disrupt microtubule polymerization by 1[1]. While this makes them highly effective against fungi and helminths, they also pose teratogenic and embryotoxic risks to mammals upon chronic exposure[2].

    • The Phenoxyethyl Moiety: This ether-linked aromatic group significantly increases the compound's lipophilicity. While this enhances cell permeability for biological assays, it also increases the compound's environmental persistence and potential for bioaccumulation in aquatic ecosystems[1].

    • Ecological Impact: Standard wastewater treatment plants (WWTPs) are generally unable to completely eliminate benzimidazole residues[3]. Consequently, even trace amounts released into the water supply pose severe toxicity risks to aquatic microcrustaceans[3].

    Table 1: Physicochemical & Ecotoxicological Profile

    Property / MetricValue / DescriptionCausality & Operational Impact
    Molecular Formula C15H14N2O[4],[5]Defines the organic composition; requires high-temperature oxidation for complete destruction.
    Molecular Weight 238.28 g/mol [5]Relatively small molecule; easily aerosolized if handled aggressively as a dry powder.
    Mechanism of Action β-tubulin polymerization inhibitor[1],[2]Highly toxic to target organisms; poses developmental risks to laboratory personnel[2].
    Aquatic Toxicity High (Daphnia magna LC50 in µg/L range)[3]Strict sewer prohibition. Trace amounts in wastewater pose severe ecological hazards.
    Environmental Fate High soil persistence (6-12 months)[1]Cannot be landfilled. Requires complete thermal degradation via incineration.

    Regulatory & Compliance Grounding

    Under U.S. Environmental Protection Agency (EPA) regulations, discarded synthetic organic chemicals with this toxicological profile must be managed strictly as hazardous waste. If utilized in a pharmaceutical or clinical context, the waste falls under the EPA's .

    Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that laboratories develop written standard operating procedures (SOPs) to keep occupational exposure to hazardous drugs and chemicals 6[6]. Drain disposal is universally prohibited for this class of compounds.

    Operational Disposal Protocols (Self-Validating Systems)

    To ensure absolute trustworthiness and safety, the following protocols are designed as self-validating systems . Every critical action includes a verification step to confirm the integrity of the procedure before moving forward.

    Protocol A: Routine Solid Waste Segregation
    • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Work exclusively within a certified chemical fume hood to prevent the inhalation of aerosolized powders.

    • Primary Containment: Transfer the solid 1-(2-phenoxyethyl)-1H-benzimidazole waste into a sealable polyethylene bag or a rigid, leak-proof High-Density Polyethylene (HDPE) container.

    • Validation Check (Integrity): Gently invert the sealed primary container over a clean, contrasting surface (e.g., white paper) for 10 seconds. Visually confirm zero particulate leakage before proceeding.

    • Secondary Containment: Place the primary container into a secondary, puncture-resistant RCRA-compliant hazardous waste bin. This prevents accidental rupture during transit and protects personnel from residual static cling on the primary bag.

    • Labeling: Affix a GHS-compliant label clearly stating "Toxic Solid Waste - Benzimidazole Derivative" and the date of initial accumulation.

    Protocol B: Liquid Waste (Solvent) Disposal
    • Compatibility Verification: Confirm the solvent used to dissolve the compound (e.g., DMSO, methanol) is compatible with the designated waste carboy.

    • Validation Check (Chemical Compatibility): Review the carboy's waste log to definitively verify the absence of strong oxidizers (e.g., nitric acid). Mixing oxidizers with the organic solvent or the phenoxyethyl ether linkage can cause violent exothermic reactions.

    • Transfer: Use a dedicated, wide-mouth funnel to pour the solution into a "Halogen-Free Organic Waste" carboy inside a fume hood.

    • Quantitative Rinsing: Triple-rinse the original reaction vessel with the base solvent. Add all rinsate to the waste carboy to ensure complete transfer and prevent cross-contamination in future assays.

    Spill Response & Decontamination Workflow

    Accidental releases require immediate, calculated action to prevent environmental discharge and occupational exposure.

    • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity[6].

    • Containment:

      • For solid spills:Do not sweep , as mechanical sweeping aerosolizes the active ingredient[6]. Instead, gently cover the powder with damp, inert absorbent pads to suppress dust.

      • For liquid spills: Surround the perimeter with inert absorbent booms to prevent spreading.

    • Validation Check (Complete Absorption): Press a clean, dry indicator pad against the center of the spill zone. If the pad remains dry, the primary absorbent has successfully sequestered the liquid phase.

    • Collection: Use non-sparking tools to scoop the absorbed material into a rigid hazardous waste bucket.

    • Chemical Decontamination: Wash the spill surface with a surfactant-based solvent (e.g., 10% detergent solution). Because the phenoxyethyl group is highly lipophilic, pure water is entirely ineffective for decontamination.

    Disposal Workflow Visualization

    DisposalWorkflow A Identify 1-(2-phenoxyethyl) -1H-benzimidazole Waste B Assess Waste State A->B C Solid Powder / Crystals B->C D Dissolved in Solvent B->D E Accidental Lab Spill B->E F Double-Bag in Polyethylene C->F G Halogen-Free Organic Carboy D->G H Contain with Inert Absorbent E->H I RCRA-Compliant Storage F->I G->I H->I J High-Temp Incineration I->J Vendor Transport

    Workflow for the safe segregation and disposal of benzimidazole derivative waste.

    Comprehensive References

    • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." osha.gov. URL:[Link]

    • Defense Centers for Public Health. "New Management Standards for Hazardous Waste Pharmaceuticals." health.mil. URL:[Link]

    • ResearchGate. "Ecological hazard assessment of major veterinary benzimidazoles: Acute and chronic toxicities to aquatic microbes and invertebrates." researchgate.net. URL:[Link]

    • MDPI. "Research Progress on Benzimidazole Fungicides: A Review." mdpi.com. URL:[Link]

    • ChemBK. "1-(2-phenoxyethyl)-1H-benzimidazole Chemical Properties." chembk.com. URL:[Link]

    Sources

    Handling

    Personal protective equipment for handling 1-(2-phenoxyethyl)-1H-benzimidazole

    Comprehensive Safety and Operational Guide: Handling 1-(2-phenoxyethyl)-1H-benzimidazole in Drug Discovery As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often lack the practical, f...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide: Handling 1-(2-phenoxyethyl)-1H-benzimidazole in Drug Discovery

    As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often lack the practical, field-proven context required for complex laboratory operations. This guide bridges the gap between regulatory compliance and bench-level execution for handling 1-(2-phenoxyethyl)-1H-benzimidazole and its functionalized derivatives.

    Executive Summary & Pharmacological Context

    The compound 1-(2-phenoxyethyl)-1H-benzimidazole serves as a critical structural scaffold in modern drug discovery. Functionalized derivatives of this core—such as 2-cyclopropyl or 2-butyl variants—have been developed as lead Binding Function 3 (BF3) inhibitors[1]. These molecules target the human androgen receptor (AR), offering promising therapeutic avenues for prostate cancer by allosterically disrupting coactivator recruitment[1].

    Because this compound is handled as a dry, highly electrostatic powder before being solubilized in organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays, laboratory personnel face compounded exposure risks. Benzimidazole derivatives are known to exhibit potential aneugenic properties (interfering with tubulin polymerization during cell division) and are classified as acute oral toxicants and severe eye/skin irritants[2][3].

    Biological Pathway Visualization

    To understand the necessity of strict handling, one must understand the compound's biological potency. The following diagram illustrates the signaling pathway disrupted by 1-(2-phenoxyethyl)-1H-benzimidazole derivatives, highlighting why systemic exposure must be prevented.

    G Compound 1-(2-phenoxyethyl)-1H-benzimidazole (Lead Scaffold) AR_Receptor Androgen Receptor (AR) BF3 Surface Site Compound->AR_Receptor Allosteric Binding Coactivator Coactivator Recruitment (e.g., SRC-1, PELP1) AR_Receptor->Coactivator Steric Hindrance (Inhibition) Transcription Downstream Gene Transcription (PSA, TMPRSS2) Coactivator->Transcription Prevents Activation

    Figure 1: Mechanism of action for 1-(2-phenoxyethyl)-1H-benzimidazole derivatives targeting AR.

    Chemical Profile and Quantitative Hazard Data

    Understanding the physical properties of the compound is the first step in designing a self-validating safety protocol.

    Table 1: Physicochemical and Hazard Profile

    Property / Hazard Specification / GHS Classification Operational Implication
    Molecular Formula C15H14N2O Highly lipophilic; readily crosses biological membranes if dissolved in solvent.
    Molecular Weight 238.28 g/mol [4] Small molecule; easily aerosolized in dry powder form.
    Acute Toxicity (Oral) Category 4 (H302)[3][5] Strict prohibition of eating/drinking in handling areas.
    Skin Irritation Category 2 (H315)[3][5] Requires impermeable barrier protection (Nitrile/Neoprene).
    Serious Eye Damage Category 1/2A (H318/H319)[3][5] Mandatory use of tight-fitting, splash-proof goggles.

    | Respiratory Irritation | Category 3 (H335)[3][5] | Must be handled exclusively within a certified fume hood. |

    Personal Protective Equipment (PPE) Matrix

    The following PPE matrix is mandated for all personnel handling the raw powder or concentrated stock solutions. The rationale provided ensures that every safety measure is grounded in the physical and chemical realities of the compound.

    Table 2: Required PPE and Scientific Rationale

    PPE Component Specification Scientific Rationale & Causality
    Eye Protection ANSI Z87.1 tight-fitting chemical goggles. Benzimidazoles cause severe ocular irritation (H318/H319)[3]. Standard safety glasses lack orbital seals, leaving the eyes vulnerable to aerosolized powder.
    Hand Protection Double-gloved Nitrile (Outer: 8 mil, Inner: 4 mil). When preparing stock solutions, DMSO is the standard solvent. DMSO acts as a universal penetrant, rapidly carrying dissolved benzimidazoles through the dermal barrier. Double-gloving allows immediate removal of the outer glove upon solvent contact while maintaining a baseline barrier.
    Body Protection Flame-resistant (FR) lab coat with knit cuffs. Prevents static buildup (which causes powder to jump) and protects against accidental solvent splashes. Knit cuffs prevent wrist exposure.

    | Respiratory | Class II Type A2 BSC or Chemical Fume Hood. | Mitigates inhalation risks (H335)[3]. Benzimidazoles can act as aneugens[2]; preventing respiratory intake of the raw powder is critical to long-term genomic safety. |

    Experimental Protocol: Preparation of Master Stock Solutions

    This methodology establishes a self-validating system for preparing a 10 mM stock solution of 1-(2-phenoxyethyl)-1H-benzimidazole in DMSO, minimizing transfer loss and exposure risk.

    Step 1: Environmental Validation

    • Action: Turn on the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. A steady inward pull visually confirms negative pressure containment before opening the chemical vial.

    Step 2: Static Mitigation and Weighing

    • Action: Use an anti-static gun (e.g., Zerostat) on the micro-spatula and the weighing boat. Weigh the required mass of the compound.

    • Causality: Fine organic powders accumulate static charge. Neutralizing this charge prevents the powder from aerosolizing or adhering to the spatula, ensuring precise molarity and preventing contamination of the balance enclosure.

    Step 3: In-Situ Solubilization

    • Action: Instead of transferring the dry powder to a new vessel, add the calculated volume of anhydrous DMSO directly to the tared weighing vial containing the powder.

    • Causality: Transferring dry powder creates a high risk of aerosolization and loss of yield. Solubilizing in the original vessel eliminates this risk.

    • Self-Validation: Vortex the sealed vial for 30 seconds. Hold the vial against a light source; the solution must be completely optically clear, confirming 100% solubilization.

    Step 4: Decontamination

    • Action: Wipe down the analytical balance and surrounding hood area with a 70% Isopropanol solution, followed by a distilled water wipe.

    Spill Response and Disposal Plan

    Immediate and scientifically sound responses to spills prevent localized contamination from becoming a systemic laboratory hazard.

    • Dry Powder Spill: Do NOT use a brush or dry paper towel, as the mechanical action will aerosolize the compound[2]. Cover the spill with paper towels lightly dampened with water or 70% isopropanol. Carefully scoop the damp mass into a hazardous waste bag.

    • Liquid Spill (in DMSO): Overlay the spill with an inert, highly absorbent material (e.g., vermiculite or diatomaceous earth). Do not use water initially, as DMSO reacts exothermically with water. Sweep the absorbed material into a compatible chemical waste container.

    • Disposal: 1-(2-phenoxyethyl)-1H-benzimidazole and its derivatives must be treated as hazardous chemical waste and incinerated at an EPA-approved (or local equivalent) facility. Do not discharge into the municipal water system, as benzimidazoles exhibit aquatic toxicity[5].

    References

    • Title: 1-(2-phenoxyethyl)-1H-benzimidazole Source: ChemBK URL:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(2-phenoxyethyl)-1H-benzimidazole
    Reactant of Route 2
    Reactant of Route 2
    1-(2-phenoxyethyl)-1H-benzimidazole
    © Copyright 2026 BenchChem. All Rights Reserved.